molecular formula C9H12BNO3 B151642 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid CAS No. 405520-68-5

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Cat. No.: B151642
CAS No.: 405520-68-5
M. Wt: 193.01 g/mol
InChI Key: QJYYVSIRDJVQJW-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYVSIRDJVQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393109
Record name 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
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Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405520-68-5
Record name 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and key applications of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS No. 405520-68-5). Detailed experimental protocols for its synthesis and a representative application in Suzuki-Miyaura cross-coupling are presented. This document serves as a critical resource for researchers utilizing this versatile reagent in organic synthesis, medicinal chemistry, and materials science.

Core Chemical and Physical Properties

This compound is a solid, amide-functionalized arylboronic acid. Its properties make it a valuable building block in synthetic chemistry.

PropertyValueReference
CAS Number 405520-68-5
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
Appearance Solid
Melting Point 141-145 °C
Storage Temperature 2-8°C
Functional Group Amide, Boronic Acid

Spectral Data Summary

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey IdentifiersReference
SMILES CN(C)C(=O)c1ccc(cc1)B(O)O
InChI 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
InChI Key QJYYVSIRDJVQJW-UHFFFAOYSA-N

Chemical Reactivity and Applications

The primary utility of this compound stems from the reactivity of its boronic acid moiety, making it a cornerstone reagent for carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. The dimethylaminocarbonyl group can influence the electronic properties of the molecule and provide a handle for further functionalization.

Other Cross-Coupling Reactions

Beyond the classic Suzuki-Miyaura reaction, this boronic acid can participate in other metal-catalyzed cross-coupling processes. For instance, it can be used in copper-mediated N-arylation reactions to form C-N bonds, a critical transformation in the synthesis of nitrogen-containing heterocycles and other complex molecules.

Role in Drug Discovery and Materials Science

Arylboronic acids are crucial intermediates in pharmaceutical development and the creation of advanced materials like those used in Organic Light-Emitting Diodes (OLEDs). The ability to readily form new C-C and C-N bonds makes this compound a valuable building block for constructing complex molecular architectures with desired biological or photophysical properties.

G cluster_structure Molecular Structure cluster_properties Core Properties cluster_applications Primary Applications struct This compound boronic_acid Boronic Acid (-B(OH)₂) struct->boronic_acid Contains amide Amide (-C(O)N(CH₃)₂) struct->amide Contains suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki Enables cn_coupling C-N Cross-Coupling boronic_acid->cn_coupling Enables synthesis Synthesis of Complex Molecules suzuki->synthesis Leads to cn_coupling->synthesis

Caption: Logical relationship between structure and applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its application in a typical cross-coupling reaction.

Synthesis of this compound

This protocol outlines a general method for synthesizing the target compound from a corresponding aryl halide.

Synthesis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for obtaining 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the amidation of 4-bromobenzoic acid, followed by a palladium-catalyzed Miyaura borylation. Detailed experimental procedures are provided, alongside a summary of key quantitative data and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key reagents and expected outcomes for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductTypical YieldPurity
1Amidation4-Bromobenzoic acidThionyl chloride, DimethylamineN,N-Dimethyl-4-bromobenzamide>90%>98%
2Miyaura BorylationN,N-Dimethyl-4-bromobenzamideBis(pinacolato)diboron, PdCl₂(dppf), KOAcThis compound pinacol ester70-85%>95%
3HydrolysisThis compound pinacol esterAcidic or basic workupThis compound>90%>98%

Experimental Protocols

Step 1: Synthesis of N,N-Dimethyl-4-bromobenzamide

This procedure details the conversion of 4-bromobenzoic acid to its corresponding N,N-dimethylamide via an acyl chloride intermediate.

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine solution (e.g., 2 M in THF or 40% in water)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 - 2.0 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solid dissolves, indicating the formation of 4-bromobenzoyl chloride.

  • Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude 4-bromobenzoyl chloride in fresh anhydrous DCM and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.0 - 2.5 eq). If using an aqueous solution, it can be added directly.

  • Slowly add the dimethylamine solution to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-4-bromobenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes the Miyaura borylation of N,N-dimethyl-4-bromobenzamide to its corresponding boronic acid pinacol ester, followed by hydrolysis to the final product.

Materials:

  • N,N-Dimethyl-4-bromobenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane or Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add N,N-dimethyl-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 - 1.5 eq), potassium acetate (2.0 - 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane or DMSO via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The crude pinacol ester can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • For the hydrolysis to the boronic acid, the pinacol ester is dissolved in a suitable solvent (e.g., acetone or diethyl ether) and stirred with an aqueous acid (e.g., 1M HCl) at room temperature until TLC indicates complete conversion.

  • The boronic acid can then be extracted into an organic solvent, dried, and concentrated to yield the final product, which can be purified by recrystallization.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Step_1 start 4-Bromobenzoic Acid intermediate 4-Bromobenzoyl Chloride start->intermediate Acyl Chloride Formation reagent1 + Thionyl Chloride (SOCl₂) + DMF (cat.) product N,N-Dimethyl-4-bromobenzamide intermediate->product Amidation reagent2 + Dimethylamine ((CH₃)₂NH) Synthesis_Step_2 start N,N-Dimethyl-4-bromobenzamide intermediate 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid pinacol ester start->intermediate Miyaura Borylation reagents + Bis(pinacolato)diboron + PdCl₂(dppf) + KOAc product 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid intermediate->product Hydrolysis hydrolysis + H₃O⁺

An In-depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS: 405520-68-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its applications in drug discovery, with a focus on its role as a precursor for bioactive molecules.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 405520-68-5[1]
Molecular Formula C₉H₁₂BNO₃[1][2]
Molecular Weight 193.01 g/mol [1]
Melting Point 141-145 °C[1]
Form Solid[1]
InChI 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3[1]
SMILES CN(C)C(=O)c1ccc(cc1)B(O)O[1]

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, phenylboronic acids, in general, exhibit solubility in polar organic solvents. Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] The solubility of boronic acids is a critical parameter for reaction optimization, purification, and formulation.

Synthesis and Purification

Illustrative Synthesis of a Phenylboronic Acid Pinacol Ester

This protocol describes the synthesis of 4-(hydroxymethyl)phenylboronic acid pinacol ester from 4-(hydroxymethyl)phenylboronic acid and pinacol.[5]

Materials:

  • 4-(Hydroxymethyl)phenylboronic acid

  • Pinacol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate

Procedure:

  • To a stirring solution of 4-(hydroxymethyl)phenylboronic acid (1 equivalent) and pinacol (1.5 equivalents) in anhydrous THF, add sodium sulfate.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the reaction mixture by gravity.

  • Concentrate the filtrate to afford the crude product.

Purification: Purification is typically achieved through silica gel column chromatography. The choice of eluent will depend on the polarity of the specific boronic acid ester. For the illustrative example, a mixture of ethyl acetate and petroleum ether is used.[5]

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. While a complete set of spectra for this specific compound is not publicly available, representative data for similar compounds are presented.

  • ¹H NMR: The proton NMR spectrum of a related compound, 4-(Dimethylamino)phenylboronic acid, in DMSO-d6 shows characteristic signals for the aromatic protons and the dimethylamino group.[6]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of bioactive molecules and is particularly important in the development of kinase inhibitors.

Key Building Block for Kinase Inhibitors

This boronic acid serves as a crucial reactant in the preparation of inhibitors for several important kinases, including:

  • Checkpoint kinase 1 (CHK1) inhibitors: (thienopyridine)carboxamides synthesized using this building block have shown activity against CHK1.[1]

  • Mammalian target of rapamycin (mTOR) inhibitors: It is used in the synthesis of [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones, which act as ATP-competitive inhibitors of mTOR.[1]

  • Insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase inhibitors: Pyrrolopyridines prepared from this starting material have demonstrated inhibitory activity against IGF-1R.[1]

Role in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an ideal coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.[7]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Ethanol/Water mixture)

Procedure:

  • In a suitable flask, dissolve the aryl halide and the boronic acid in the chosen solvent.

  • Add an aqueous solution of the base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Role in Targeting Cancer Cell Signaling Pathways

Phenylboronic acid derivatives have been shown to inhibit key signaling networks involved in cancer cell migration. Specifically, phenylboronic acid can inhibit the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[8][9] This inhibition can lead to a decrease in the activity of downstream effectors like ROCKII and a reduction in the phosphorylation of myosin light chain kinase, ultimately arresting cancer cell growth and inhibiting migration.[9] Given its structural similarities, this compound may exhibit similar activities, making it a valuable tool for developing novel anti-cancer therapeutics.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas with Inert Gas reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir (12-24h) catalyst->heat monitor Monitor by TLC heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: A typical experimental workflow for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Inhibition by Phenylboronic Acid Derivatives

Rho_GTPase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PBA 4-(N,N-Dimethylaminocarbonyl) phenylboronic acid Rho_GTPases RhoA, Rac1, Cdc42 PBA->Rho_GTPases inhibits ROCK ROCKII Rho_GTPases->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) Actomyosin Actomyosin Contractility pMLC->Actomyosin promotes Migration Cell Migration & Proliferation Actomyosin->Migration leads to

Caption: A simplified diagram illustrating the potential inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives, leading to reduced cancer cell migration and proliferation.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the fields of organic synthesis and drug development. Its utility as a building block for potent kinase inhibitors and its potential to modulate cancer cell signaling pathways underscore its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in the laboratory.

References

Physical and chemical properties of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid

Introduction

This compound, also known as 4-(Dimethylcarbamoyl)phenylboronic acid, is a specialized arylboronic acid derivative. Its unique structural features, particularly the dimethylaminocarbonyl group, make it a valuable reagent in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use and analysis, and visual representations of key chemical pathways and analytical workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

General and Structural Properties
PropertyValueReference
CAS Number 405520-68-5[1][2]
Molecular Formula C₉H₁₂BNO₃[1][2][3]
Molecular Weight 193.01 g/mol [1][3]
Synonyms (4-(Dimethylaminocarbonyl)phenyl)boronic acid, 4-(Dimethylcarbamoyl)benzeneboronic acid[1]
Appearance Solid[1]
Functional Group Amide, Boronic Acid[1]
Physicochemical Data
PropertyValueReference
Melting Point 141-145 °C[1]
Storage Temperature 2-8°C[1]
Purity/Assay ≥94%[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the compound. Below are the key identifiers from various spectroscopic techniques.

Spectroscopic IdentifierValueReference
InChI 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3[1]
InChI Key QJYYVSIRDJVQJW-UHFFFAOYSA-N[1]
SMILES String CN(C)C(=O)c1ccc(cc1)B(O)O[1]

Applications in Organic Synthesis

This compound is a versatile reactant primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from an organoboron species and an organohalide.[4][5] Boronic acids like this compound are key reagents in these transformations. The reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

This compound serves as a reactant in the preparation of various advanced molecules, including:

  • Selective glucocorticoid receptor agonists.[1]

  • Checkpoint 1 kinase (CHK1) inhibitors, such as (thienopyridine)carboxamides.[1]

  • ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), like [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones.[1]

  • Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase, such as pyrrolopyridines.[1]

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elim Reductive Elimination r1_pd_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elim->product aryl_halide Ar-X (Organohalide) aryl_halide->oxidative_add boronic_acid R-B(OH)₂ (4-(N,N-Dimethylaminocarbonyl) phenylboronic acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application and analysis of chemical compounds. The following sections outline protocols relevant to the use and analysis of boronic acids.

General Protocol for Suzuki-Miyaura Coupling

While specific reaction conditions may vary, a general procedure for a Suzuki-Miyaura coupling reaction involving a boronic acid is as follows. This protocol is adapted from procedures for similar coupling reactions.[6]

  • Reaction Setup : To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.).

  • Atmosphere Control : Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.[6]

  • Solvent Addition : Add a degassed solvent mixture (e.g., DMF/water, toluene/ethanol/water) via syringe.[6][7]

  • Reaction Execution : Heat the reaction mixture with stirring to the desired temperature (typically 70-110 °C) and monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC.[6][7]

  • Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.[7]

Analytical Protocol: HPLC Analysis of Boronic Acids

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of boronic acids and monitoring reaction progress. A systematic screening protocol can be employed to develop a robust separation method.[8]

  • Sample Preparation : Prepare a stock solution of the boronic acid at a concentration of 1 mg/mL in a suitable solvent. For analysis, create a diluted mixture (e.g., 0.09 mg/mL).[8]

  • HPLC System and Column : Utilize an HPLC system equipped with a PDA detector. A C18 stationary phase column, such as an XSelect™ Premier HSS T3, is often effective for separating boronic acids.[8]

  • Mobile Phase and Gradient : A common mobile phase consists of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[9] A typical gradient might be:

    • Start at 5% organic solvent.

    • Linear gradient to 95% organic solvent over ~16 minutes.

    • Hold at 95% for ~3 minutes.

    • Return to 5% and re-equilibrate for ~5 minutes.[8]

  • Detection : Monitor the eluent using a PDA detector. For enhanced selectivity and sensitivity with boronic acids, post-column derivatization with a reagent like alizarin can be used, with fluorescence detection (e.g., λexc 469 nm, λem 610 nm).[10][11]

The workflow for developing an HPLC method for boronic acid analysis is depicted below.

HPLC_Workflow start Start: Method Development Goal (Separate Boronic Acids) prep Sample Preparation (1 mg/mL stock solution) start->prep screen Initial Screening (Test high/low pH on C18 column) prep->screen select Selectivity Evaluation (Test different column chemistries) screen->select Assess retention optimize Gradient Optimization (Adjust slope and time) select->optimize Choose best column detect Detection Method (PDA or Fluorescence with post-column derivatization) optimize->detect validate Method Validation (Assess linearity, precision, LOD, LOQ) detect->validate end Final Analytical Method validate->end

Workflow for HPLC Method Development for Boronic Acid Analysis.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • H335 : May cause respiratory irritation.[1]

The GHS signal word for this compound is Warning .[1]

Recommended Precautions
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264 : Wash skin thoroughly after handling.[1]

  • P280 : Wear protective gloves/eye protection/face protection.[1]

  • P302 + P352 : IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Store the compound in a cool, dry, and well-ventilated area at the recommended storage temperature of 2-8°C.[1]

References

An In-Depth Technical Guide to the Molecular Weight of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular properties of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, with a primary focus on its molecular weight. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a specialized organic compound. Its precise molecular weight and other key identifiers are crucial for experimental accuracy and regulatory documentation. The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 193.01 g/mol [1]
Molecular Formula C₉H₁₂BNO₃[1]
CAS Number 405520-68-5[1]

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property, representing the mass of one mole of the substance. For this compound, this value is calculated based on its molecular formula, C₉H₁₂BNO₃. The calculation involves summing the atomic weights of each atom present in the molecule.

The process is as follows:

  • Identify the constituent elements: The compound consists of Carbon (C), Hydrogen (H), Boron (B), Nitrogen (N), and Oxygen (O).

  • Count the number of atoms for each element: There are 9 Carbon atoms, 12 Hydrogen atoms, 1 Boron atom, 1 Nitrogen atom, and 3 Oxygen atoms.

  • Multiply the atom count by the standard atomic weight of each element.

  • Sum the results to obtain the final molecular weight.

This calculation provides the theoretical or formula weight of the compound. Experimental verification is typically performed using techniques such as mass spectrometry.

Visualizing the Molecular Composition

The following diagram illustrates the relationship between the elemental composition of this compound and its total molecular weight.

Molecular_Weight_Calculation cluster_elements Elemental Composition cluster_calculation Calculation cluster_result Result C Carbon (C) 9 atoms Calculation Sum of Atomic Weights C->Calculation H Hydrogen (H) 12 atoms H->Calculation B Boron (B) 1 atom B->Calculation N Nitrogen (N) 1 atom N->Calculation O Oxygen (O) 3 atoms O->Calculation MW Molecular Weight 193.01 g/mol Calculation->MW

Elemental contribution to molecular weight.

Applications in Research and Development

Phenylboronic acids, including this specific derivative, are of significant interest in medicinal chemistry and organic synthesis. They are versatile building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds essential in the synthesis of complex organic molecules.[2][3] In drug discovery, boronic acid derivatives have been explored for various therapeutic applications, including the development of enzyme inhibitors and sensors for biological molecules.[4][5][6] The dimethylaminocarbonyl functional group can influence the compound's solubility, reactivity, and binding properties, making it a valuable intermediate for creating novel pharmaceutical agents.[2]

References

An In-depth Technical Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid: Safety, Handling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and application of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a key building block in modern medicinal chemistry. This document is intended for use by trained professionals in a laboratory setting.

Chemical Identity and Properties

This compound, also known as 4-(Dimethylcarbamoyl)phenylboronic acid, is a substituted phenylboronic acid widely utilized in organic synthesis.[1][2][3][4][5][6] Its utility is particularly notable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 405520-68-5[1][2][3][4][5][6]
Molecular Formula C₉H₁₂BNO₃[2][3][4][5][6]
Molecular Weight 193.01 g/mol [2][3][5][6]
Synonyms (4-(Dimethylaminocarbonyl)phenyl)boronic acid, this compound, 4-(Dimethylcarbamoyl)benzeneboronic acid, 4-Dimethylcarbamoylphenylboronic acid, [4-(N,N-Dimethylaminocarbonyl)phenyl]boronic acid, [4-(N,N-Dimethylcarbamoyl)phenyl]boronic acid[1][3][5]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to off-white crystalline powder or solid[2]
Melting Point 141-145 °C[3][5]
Purity ≥94%[3][5]
Storage Temperature 2-8°C[2][3][5]
InChI 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3[3][5]
SMILES CN(C)C(=O)c1ccc(cc1)B(O)O[3][5]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[3]

Table 3: Hazard Identification and Classification

Hazard ClassGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[3][6]
Eye IrritationCategory 2H319: Causes serious eye irritation[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[3][6]

Personal Protective Equipment (PPE) and Handling Precautions:

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible.[1]

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Protect from light to maintain product quality.[1]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[1]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used in the construction of complex molecules for pharmaceutical and materials science applications.[2]

Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

This boronic acid derivative is a key reactant in the preparation of:

  • Selective glucocorticoid receptor agonists

  • (Thienopyridine)carboxamides as checkpoint kinase 1 (CHK1) inhibitors [5]

  • ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) [5]

  • Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase [5]

The dimethylcarbamoyl group enhances the compound's reactivity and provides a handle for further functionalization, making it a valuable building block in drug development.[2]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a key intermediate in the development of CHK1 inhibitors.

Synthesis of 5-(4-(dimethylcarbamoyl)phenyl)pyrazin-2-amine

This protocol describes the coupling of this compound with 5-bromopyrazin-2-amine.

Materials:

  • This compound

  • 5-Bromopyrazin-2-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrazin-2-amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-(4-(dimethylcarbamoyl)phenyl)pyrazin-2-amine.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 + Base boronate_complex R1-Pd(II)L2-R2 transmetalation->boronate_complex reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 product R1-R2 Coupled Product reductive_elimination->product reactants R1-X + R2-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Start: Reactants reactants 4-(Dimethylcarbamoyl)phenylboronic Acid + 5-Bromopyrazin-2-amine start->reactants reaction_step Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O, 90°C) reactants->reaction_step workup Aqueous Workup (EtOAc, H2O, Brine) reaction_step->workup purification Purification (Flash Column Chromatography) workup->purification product Final Product: 5-(4-(dimethylcarbamoyl)phenyl)pyrazin-2-amine purification->product end End product->end

Caption: Workflow for the synthesis of a CHK1 inhibitor intermediate.

References

An In-depth Technical Guide on the Solubility of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document collates qualitative information based on structurally similar compounds and outlines detailed experimental protocols for solubility determination.

Introduction to this compound

This compound is an organic compound featuring a phenylboronic acid core with a dimethylaminocarbonyl substituent. Boronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. An understanding of their solubility is paramount for optimizing reaction conditions, purification, and formulation in various applications, including drug development.

Compound Properties:

  • Molecular Formula: C₉H₁₂BNO₃[1]

  • Molecular Weight: 193.01 g/mol [1]

  • CAS Number: 405520-68-5[1]

  • Appearance: Typically a solid[1]

Solubility Profile

Qualitative Solubility Data of Structurally Related Phenylboronic Acids:

The following table summarizes the general solubility trends for phenylboronic acid and its derivatives in common organic solvents. This information can serve as a useful guide for solvent selection when working with this compound.

Solvent ClassSpecific SolventsExpected Solubility of Phenylboronic Acid Derivatives
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHigh solubility is generally observed.[2][3] Ethers can act as hydrogen bond acceptors, facilitating the dissolution of boronic acids.
Ketones Acetone, 3-PentanoneHigh solubility is often reported.[2][3] Similar to ethers, the carbonyl group can engage in hydrogen bonding.
Alcohols Methanol, EthanolGenerally soluble. The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor.
Halogenated Solvents Chloroform, DichloromethaneModerate solubility is typical.[2][3] The polarity of these solvents allows for some interaction with the boronic acid group.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Expected to be soluble due to the high polarity of these solvents.
Hydrocarbons Hexane, Cyclohexane, TolueneLow to very low solubility is characteristic.[2][3] The nonpolar nature of these solvents does not favor the dissolution of the polar boronic acid moiety. This property is often exploited for purification.[4]
Water Sparingly soluble to low solubility is common for many phenylboronic acids. The presence of polar substituents can increase water solubility.[3][5]

Based on the presence of the polar dimethylaminocarbonyl group, this compound is expected to exhibit good solubility in polar organic solvents such as ethers, ketones, and alcohols. Its solubility in nonpolar hydrocarbon solvents is likely to be low.

Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method

A standard and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[2][3][6] This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known composition.

Principle: A heterogeneous mixture of the solute and solvent with a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration.[2][3]

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated digital thermometer or temperature probe

  • Heating/cooling circulator

  • Analytical balance

  • Optional: Luminance probe or laser and photodetector for automated turbidity detection[3][7]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known mole fraction.[2][6]

  • Heating and Stirring: Begin vigorous stirring of the mixture to ensure homogeneity. Heat the vessel at a slow, constant rate (e.g., 0.1-0.5 °C/minute) using the circulating bath.[2][6]

  • Observation: Continuously monitor the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the solubility temperature.

  • Data Collection: Record the temperature and the corresponding mole fraction of the solute.

  • Repeat: Repeat the procedure for different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Workflow for Dynamic Solubility Determination

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Accurately weigh This compound mix Combine in jacketed glass vessel weigh_solid->mix weigh_solvent Accurately weigh chosen solvent weigh_solvent->mix heat_stir Heat at a constant rate with vigorous stirring mix->heat_stir Biphasic mixture of known composition observe Monitor for disappearance of solid particles heat_stir->observe record_temp Record temperature at complete dissolution observe->record_temp Clear solution repeat_exp Repeat for different compositions record_temp->repeat_exp plot Plot solubility curve (mole fraction vs. temperature) repeat_exp->plot

Caption: Workflow for determining solubility using the dynamic method.

Factors Influencing Solubility

The solubility of this compound in a given solvent is governed by the interplay between its molecular structure and the properties of the solvent.

  • Polarity: The presence of the polar boronic acid group and the dimethylaminocarbonyl group suggests that polar solvents will be more effective at dissolving this compound.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the oxygen and nitrogen atoms in both the boronic acid and the amide group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be good solvents.

  • Temperature: Generally, solubility increases with temperature, although the extent of this increase is dependent on the specific solute-solvent system.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding of its solubility can be derived from the behavior of related phenylboronic acid compounds. It is anticipated to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. For precise quantitative measurements, the dynamic (synthetic) method provides a robust experimental framework. This guide provides researchers and drug development professionals with the foundational knowledge to effectively handle and utilize this compound in their work.

References

Synthesis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid from 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid from 4-bromo-N,N-dimethylbenzamide. The core of this transformation lies in a lithium-halogen exchange reaction, followed by borylation with a suitable boron electrophile. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow. The information herein is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to effectively perform this valuable chemical transformation.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the presence of both a boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions, and a dimethylaminocarbonyl group that can influence the physicochemical properties and biological activity of the target molecules. The synthesis from the readily available 4-bromo-N,N-dimethylbenzamide offers a direct and efficient route to this important intermediate.

The primary synthetic strategy involves a lithium-halogen exchange, a robust and rapid reaction for the formation of organolithium species from organic halides.[1][2] This is followed by the quenching of the generated aryllithium intermediate with an appropriate borate ester, such as triisopropyl borate, to yield the desired boronic acid after acidic workup. Careful control of reaction conditions, particularly temperature, is crucial to ensure high yields and minimize side reactions.

Reaction Scheme

The overall transformation can be depicted as follows:

Data Presentation

Physical and Chemical Properties
CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-bromo-N,N-dimethylbenzamideC₉H₁₀BrNO228.09--
This compoundC₉H₁₂BNO₃193.01Solid141-145
Reagent and Solvent Data
Reagent/SolventFormulaMolarity/PurityKey Properties
4-bromo-N,N-dimethylbenzamideC₉H₁₀BrNO>98%Starting material
n-ButyllithiumC₄H₉Li2.5 M in hexanesLithiating agent, moisture sensitive
Tetrahydrofuran (THF)C₄H₈OAnhydrousReaction solvent, must be dry
Triisopropyl borateC₉H₂₁BO₃>98%Boron electrophile
Hydrochloric acidHCl2 M (aq)For acidic workup
Diethyl ether(C₂H₅)₂OAnhydrousExtraction solvent
BrineNaCl (aq)SaturatedFor washing
Magnesium sulfateMgSO₄AnhydrousDrying agent

Experimental Protocol

This protocol is a representative procedure based on established methodologies for lithium-halogen exchange and borylation reactions. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

4.1. Materials and Equipment

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Schlenk line or similar inert atmosphere setup.

  • Syringes and needles for the transfer of anhydrous solvents and reagents.

  • Dry ice/acetone bath for cooling.

  • Standard glassware for workup and purification (separatory funnel, beakers, rotary evaporator, etc.).

  • Silica gel for column chromatography (if necessary).

4.2. Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Addition of Starting Material: The flask is charged with 4-bromo-N,N-dimethylbenzamide (e.g., 10.0 g, 43.8 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is stirred until the starting material is fully dissolved.

  • Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 1.1 eq, 19.3 mL, 48.2 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq, 12.1 mL, 52.6 mmol) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (100 mL) at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford this compound as a white to off-white solid.

4.3. Expected Yield and Purity

  • Yield: Typical yields for this type of reaction range from 60% to 85%, depending on the purity of reagents and the strictness of anhydrous conditions.

  • Purity: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of >95% is generally achievable after proper purification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Setup Reaction Setup (Flame-dried flask, N₂) Start->Setup SM_add Add 4-bromo-N,N- dimethylbenzamide & THF Setup->SM_add Cooling1 Cool to -78 °C SM_add->Cooling1 Lithiation Add n-BuLi (Lithium-Halogen Exchange) Cooling1->Lithiation Borylation Add Triisopropyl borate Lithiation->Borylation Stir 1h Warm Warm to RT Borylation->Warm Stir 2h Workup Aqueous Workup (HCl, Extraction) Warm->Workup Stir overnight Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product 4-(N,N-Dimethylaminocarbonyl)- phenylboronic acid Purification->Product

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air and reacts violently with water.

  • Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Cryogenic temperatures (-78 °C) are required for the lithiation step. Handle dry ice and acetone with appropriate personal protective equipment (cryogenic gloves, safety glasses).

  • The workup with hydrochloric acid is exothermic and should be performed in an ice bath with caution.

Conclusion

The synthesis of this compound from 4-bromo-N,N-dimethylbenzamide via a lithium-halogen exchange and subsequent borylation is a reliable and efficient method. This guide provides a detailed protocol and essential data to aid researchers in the successful execution of this important transformation. Adherence to anhydrous and anaerobic conditions is paramount for achieving high yields and purity. The resulting boronic acid is a valuable intermediate for the synthesis of a wide range of functional molecules.

References

Spectroscopic and Physicochemical Characterization of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS Number: 405520-68-5). The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where boronic acids are of significant interest.

Core Physicochemical Properties

This compound is a substituted arylboronic acid with a molecular formula of C9H12BNO3 and a molecular weight of 193.01 g/mol . It is typically encountered as a solid with a melting point range of 141-145 °C.

PropertyValueReference
CAS Number 405520-68-5[1]
Molecular Formula C9H12BNO3[1]
Molecular Weight 193.01 g/mol
Alternate Name 4-(Dimethylcarbamoyl)phenylboronic acid
Physical Form Solid
Melting Point 141-145 °C
Purity ≥94% to 95%[1]
SMILES CN(C)C(=O)c1ccc(cc1)B(O)O
InChI 1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
InChI Key QJYYVSIRDJVQJW-UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections outline the expected spectroscopic characteristics and provide predicted data where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not readily found in the searched literature. For structurally similar compounds, NMR analysis is a primary method for characterization.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound have not been identified in the available resources.

Mass Spectrometry (MS)

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. These values are useful for identifying the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺ 194.09830
[M+Na]⁺ 216.08024
[M-H]⁻ 192.08374
[M+NH₄]⁺ 211.12484
[M+K]⁺ 232.05418
[M+H-H₂O]⁺ 176.08828
[M+HCOO]⁻ 238.08922
[M+CH₃COO]⁻ 252.10487
[M]⁺ 193.09047
[M]⁻ 193.09157

Data sourced from PubChemLite.[2]

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These represent standard methodologies for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as boronic acids can exhibit different behaviors (e.g., formation of boroxines) depending on the solvent and water content.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, acquire the spectrum using a standard pulse program.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a standard FT-IR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to the low µg/mL or ng/mL range for analysis.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • For ESI, the sample is introduced via direct infusion or through a liquid chromatography (LC) system.

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to observe different adducts.

    • Perform tandem MS (MS/MS) experiments by isolating a parent ion and fragmenting it to obtain structural information.

  • Data Processing:

    • Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel boronic acid derivative, such as this compound, after its synthesis.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and characterization of a boronic acid.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a valuable building block in this reaction, enabling the introduction of a dimethylcarboxamide-substituted phenyl group. This moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates and is a key structural element in various functional materials. These application notes provide detailed protocols and reaction data for the use of this compound in Suzuki-Miyaura coupling reactions.

Data Presentation

The following table summarizes quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data highlights the effects of different catalysts, bases, and solvents on the reaction yield.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
24-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90895
34-BromobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O110688
41-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)K₂CO₃DMF/H₂O1001285
52-BromopyridinePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001078

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, DMF/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water) to the flask via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L_n-X oxidative_addition->pdiix R¹-X transmetalation Transmetalation pdiix->transmetalation pdiir R¹-Pd(II)L_n-R² transmetalation->pdiir X⁻ boronate R²-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis of biaryl compounds using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Typical workflow for Suzuki-Miyaura coupling.

The Pivotal Role of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry: Application in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid has emerged as a crucial building block in medicinal chemistry, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its unique structural features make it an ideal coupling partner for the synthesis of complex organic molecules with therapeutic potential. This boronic acid derivative is particularly significant in the development of targeted therapies, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This document provides detailed application notes, experimental protocols, and visualizations of relevant biological pathways and experimental workflows involving this compound.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular processes, including DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death. This compound serves as a key synthon in the construction of potent PARP inhibitors. The N,N-dimethylaminocarbonyl moiety can play a significant role in the molecule's overall properties, including solubility, metabolic stability, and interaction with the target enzyme.

A prominent example of its application is in the synthesis of Niraparib , an orally active PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][2] The synthesis of Niraparib and other related PARP inhibitors often involves a Suzuki-Miyaura cross-coupling reaction where the this compound is coupled with a suitable heterocyclic halide.

Quantitative Data: Inhibition of PARP Enzymes

The following table summarizes the inhibitory activity of Niraparib, a key therapeutic agent synthesized using this compound, against PARP-1 and PARP-2 enzymes.

CompoundTargetIC50 (nM)Reference
NiraparibPARP-13.8[1]
NiraparibPARP-22.1[1]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Below is a representative protocol for the coupling of this compound with a generic aryl halide.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Palladium(II) acetate [Pd(OAc)2] with a suitable phosphine ligand)

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Sodium carbonate (Na2CO3))

  • Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Ethanol and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., 1,4-dioxane/water 4:1, 5 mL per mmol of aryl halide).

  • Degassing: Seal the flask and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, subject the flask to several cycles of vacuum and backfilling with the inert gas.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.03-0.05 mmol, 3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Visualizations

PARP Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP enzymes in the DNA damage response, a pathway that is therapeutically targeted by inhibitors synthesized using this compound.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and Signaling cluster_2 DNA Repair and Cellular Fate cluster_3 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Apoptosis Apoptosis (if damage is severe) DNA_Damage->Apoptosis can lead to PAR_Polymer Poly(ADP-ribose) Polymer Synthesis PARP1->PAR_Polymer catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Polymer->Recruitment facilitates DNA_Repair DNA Repair Recruitment->DNA_Repair leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP1 inhibits

Caption: The PARP signaling pathway in DNA damage repair and its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines a typical experimental workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Reagents Combine Aryl Halide, This compound, and Base Start->Reagents Solvent Add Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Reaction Heat and Stir (e.g., 80-110°C) Catalyst->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction) Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, with its application in the synthesis of PARP inhibitors being a prime example of its significance. The ability to efficiently construct complex biaryl structures through Suzuki-Miyaura coupling makes it an indispensable tool for drug discovery and development professionals. The provided protocols and diagrams serve as a guide for researchers looking to utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid in organic synthesis, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a versatile boronic acid derivative utilized in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Its N,N-dimethylaminocarbonyl group offers a site for potential hydrogen bonding and can influence the electronic properties of the molecule, making it a valuable building block in medicinal chemistry and materials science. The boronic acid moiety readily participates in transmetalation with palladium catalysts, enabling the coupling with a wide range of organic halides and triflates. Boronic acids, in general, are appreciated for their stability, low toxicity, and the mild reaction conditions under which they can be employed.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds containing a dimethylcarbamoyl moiety. These structures are of interest in the development of novel pharmaceuticals and functional materials.

Key Applications

  • Suzuki-Miyaura Cross-Coupling Reactions: Formation of C(sp²)–C(sp²) bonds to synthesize substituted biaryl compounds.

  • Drug Discovery and Medicinal Chemistry: Incorporation of the N,N-dimethylcarbamoylphenyl motif into potential therapeutic agents.

  • Materials Science: Synthesis of novel organic materials with specific electronic and photophysical properties.

Experimental Protocols

The following protocols are general guidelines for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide using a palladium catalyst.

Reaction Scheme:

General Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and ligand (if required) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation:

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux295
21-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Dioxane/H₂O1001288
34-BromotoluenePhenylboronic acidPd(dppf)Cl₂ (1)K₃PO₄DMF90692
41-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001890

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Aryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand (if needed) Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup: Dilute, Wash with Water and Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Application Notes and Protocols for Suzuki Reaction using 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] This reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1] this compound is a valuable reagent in this reaction, allowing for the introduction of a dimethylaminocarbonylphenyl group into various molecular structures.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The main steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from various sources and represents typical outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801295
24-BromotoluenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100892
31-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene100688
43-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O901685
52-BromonaphthalenePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O951090

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH/H₂O1001878
24-ChlorotoluenePd(OAc)₂ (2)SPhos (4)CsFDioxane1102475
31-Chloro-4-nitrobenzenePd₂(dba)₃ (2)RuPhos (4)K₂CO₃Toluene1101282
43-ChloropyridinePd(OAc)₂ (3)XPhos (6)K₃PO₄Dioxane/H₂O1002070

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene:Ethanol:Water) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) using a preheated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 6-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Visualizations

Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base start->reaction_setup inert_atmosphere Establish Inert Atmosphere (N2/Ar) reaction_setup->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat and Stir (Monitor by TLC) add_solvent->reaction workup Cool and Quench reaction->workup extraction Aqueous Workup & Extraction workup->extraction purification Dry and Concentrate extraction->purification final_product Column Chromatography Purification purification->final_product end End final_product->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a versatile and valuable building block in modern pharmaceutical chemistry. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a wide array of biologically active compounds. The presence of the N,N-dimethylaminocarbonyl group can enhance solubility and provide a key interaction point for binding to biological targets. These application notes provide detailed protocols and data for the use of this compound in the synthesis of pharmaceutical agents, with a focus on kinase inhibitors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂BNO₃[1][2]
Molecular Weight 193.01 g/mol [1][3]
Appearance Solid[1]
Melting Point 141-145 °C[1]
Storage Temperature 2-8°C[1]

Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

This compound is a key reactant for the synthesis of various kinase inhibitors, which are crucial in cancer therapy.[1] Notable examples include inhibitors of Checkpoint Kinase 1 (CHK1) and the mammalian target of rapamycin (mTOR), both of which are pivotal in cell cycle regulation and cell growth.[1]

Synthesis of (Thienopyridine)carboxamides as Checkpoint Kinase 1 (CHK1) Inhibitors

The Suzuki-Miyaura coupling reaction is employed to synthesize (thienopyridine)carboxamides, which have been identified as potent CHK1 inhibitors.[1] A representative reaction is the coupling of this compound with a halogenated (thienopyridine)carboxamide precursor.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic halide.

Materials:

  • This compound

  • Heterocyclic halide (e.g., a chloro- or bromo-substituted thienopyridine, quinazoline, or pyrrolopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, Toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the heterocyclic halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). To this mixture, add the palladium catalyst (0.01-0.05 equiv).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving arylboronic acids and heterocyclic halides, which are analogous to the reactions involving this compound.

Arylboronic AcidHeterocyclic HalideCatalystBaseSolventYield (%)
Phenylboronic acid5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane60
4-Methoxyphenylboronic acid5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane60
4-Fluorophenylboronic acid5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane55

Data adapted from a study on the synthesis of pyrimidine analogs.[1]

The biological activity of the resulting pharmaceutical compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound ClassTargetRepresentative IC₅₀
(Thienopyridine)carboxamidesCHK1Varies based on specific structure
PyrrolopyridinesmTORLow nanomolar range
PyrrolopyridinesPI3KVaries, often with selectivity over mTOR

Note: Specific IC₅₀ values are highly dependent on the final molecular structure.

Signaling Pathways and Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for drug development. Inhibitors synthesized using this compound can target key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

CHK1 Signaling Pathway in DNA Damage Response

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapeutic agents by preventing cancer cells from repairing DNA damage.

CHK1_Pathway DNADamage DNA Damage ATR ATR DNADamage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibits CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Induces CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs Activates DNARepair DNA Repair CellCycleArrest->DNARepair Allows time for

Caption: The CHK1 signaling pathway.

Experimental Workflow for Pharmaceutical Synthesis

The following diagram illustrates a typical workflow for the synthesis and evaluation of a pharmaceutical candidate using this compound.

Experimental_Workflow Start Starting Materials: - this compound - Heterocyclic Halide Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalAssay Biological Assay (e.g., Kinase Inhibition Assay) Characterization->BiologicalAssay DataAnalysis Data Analysis (IC50 Determination) BiologicalAssay->DataAnalysis End Lead Compound DataAnalysis->End

Caption: Experimental workflow.

References

Application Notes and Protocols: 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, also known as 4-(Dimethylcarbamoyl)phenylboronic acid, is an aromatic boronic acid derivative. While its primary applications to date have been in organic synthesis, particularly as a building block for pharmaceutical compounds via Suzuki-Miyaura cross-coupling reactions, its unique functional groups suggest significant potential for use in advanced materials.[1] The presence of the boronic acid moiety allows for the formation of reversible covalent bonds with diols, enabling the creation of stimuli-responsive materials. Concurrently, the dimethylaminocarbonyl group can influence the solubility, polarity, and intermolecular interactions of resulting materials.

These application notes provide an overview of the potential uses of this compound in materials science, along with generalized experimental protocols and conceptual workflows to guide researchers in this emerging area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthetic procedures and predicting the characteristics of materials incorporating this molecule.

PropertyValueReference
CAS Number 405520-68-5N/A
Molecular Formula C₉H₁₂BNO₃N/A
Molecular Weight 193.01 g/mol N/A
Melting Point 141-145 °C[2]
Appearance SolidN/A

Potential Applications in Materials Science

Based on the known reactivity of phenylboronic acids and the functional groups of the target molecule, several promising applications in materials science can be envisioned:

  • Stimuli-Responsive Polymers and Hydrogels: The boronic acid group can form reversible ester bonds with diols, such as sugars or polyvinyl alcohol. This interaction is pH-sensitive, allowing for the development of materials that undergo changes in their structure and properties (e.g., swelling/deswelling of a hydrogel) in response to changes in pH or the presence of specific sugars. This is particularly relevant for applications in drug delivery and sensing.

  • Functional Polymers for Organic Electronics: Arylboronic acids are key precursors in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethylaminocarbonyl group could be leveraged to tune the electronic properties, solubility, and morphology of such polymers.

  • Polymer Functionalization and Cross-Linking: this compound can be grafted onto existing polymer backbones to introduce new functionalities. It can also be used as a cross-linking agent to create robust polymer networks with tailored mechanical and chemical properties.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into polymeric materials. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Synthesis of a Linear Polymer via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a copolymer using this compound and a dihaloaromatic comonomer.

Materials:

  • This compound

  • Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent) and the dihaloaromatic comonomer (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (3-4 equivalents) to the mixture.

  • De-gas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 30 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GPC).

  • Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, acetone).

  • Filter the polymer, wash with the non-solvent, and dry under vacuum to obtain the final product.

Protocol 2: Preparation of a pH-Responsive Hydrogel

This protocol outlines the formation of a hydrogel by cross-linking a diol-containing polymer with this compound.

Materials:

  • This compound

  • Diol-containing polymer (e.g., Polyvinyl alcohol - PVA)

  • Aqueous buffer solution (e.g., PBS at pH 7.4)

  • Stirring plate and vial

Procedure:

  • Prepare a stock solution of the diol-containing polymer in the aqueous buffer.

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the aqueous buffer.

  • In a vial, mix the polymer solution with the boronic acid solution at the desired molar ratio of diol to boronic acid groups.

  • Stir the mixture at room temperature. Gelation should occur over a period of minutes to hours, depending on the concentrations and pH.

  • The resulting hydrogel can be purified by dialysis against the buffer to remove unreacted components.

  • The pH-responsiveness can be tested by incubating the hydrogel in buffers of different pH values and observing changes in swelling.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in materials science.

Suzuki_Coupling_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization start Reactants: - this compound - Dihaloaromatic Comonomer - Catalyst & Base reaction Suzuki-Miyaura Cross-Coupling start->reaction 1. Mix & De-gas precipitation Precipitation in Non-Solvent reaction->precipitation 2. Heat & Stir polymer Purified Copolymer precipitation->polymer 3. Filter & Dry spectroscopy Spectroscopy (NMR, FTIR) polymer->spectroscopy thermal Thermal Analysis (TGA, DSC) polymer->thermal molecular_weight Molecular Weight (GPC) polymer->molecular_weight Boronic_Acid_Stimuli_Response cluster_gel Hydrogel Network cluster_stimuli Stimuli cluster_response Response polymer_chain_1 Polymer Chain (with diols) polymer_chain_2 Polymer Chain (with diols) crosslink Boronate Ester Cross-link low_ph Low pH crosslink->low_ph sugar Competitive Diol (Sugar) crosslink->sugar dissociation Cross-link Dissociation low_ph->dissociation Hydrolysis sugar->dissociation Competitive Binding swelling Hydrogel Swelling/ Dissolution dissociation->swelling

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures. This application note provides detailed protocols and reaction conditions for the coupling of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a variety of aryl halides. This specific boronic acid is a valuable building block for introducing a dimethylaminocarbonylphenyl moiety, a common structural motif in biologically active compounds and functional materials.

The general transformation is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. The choice of catalyst, base, and solvent is crucial and often depends on the reactivity of the aryl halide.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-deficient aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Protocol for Challenging Aryl Halides (e.g., Aryl Chlorides or Sterically Hindered Substrates)

For less reactive aryl halides, a more active catalyst system and stronger base are often required.

Materials:

  • This compound

  • Aryl chloride or sterically hindered aryl bromide

  • Palladium(II) Acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other bulky phosphine ligands

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask.

  • Add dry, degassed toluene (5 mL) and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, add this compound (1.5 mmol), the aryl halide (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Add degassed water (0.5 mL).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction as described in Protocol 1. Reaction times may be longer (12-24 hours).

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the coupling of this compound with a variety of aryl halides. Yields are for isolated, purified products.

Table 1: Coupling with Electronically Diverse Aryl Bromides

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90692
2BromobenzenePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90595
34-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90694
44-BromobenzonitrilePd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O (10:1)1101288
5Methyl 4-bromobenzoatePd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O (10:1)1101091

Table 2: Coupling with Sterically Hindered Aryl Bromides and Aryl Chlorides

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
62-BromotoluenePd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O (10:1)1101875
71-Bromo-2,6-dimethylbenzenePd(OAc)₂/SPhos (3/6)K₃PO₄ (3)Toluene/H₂O (10:1)1102465
84-ChlorotoluenePd(OAc)₂/SPhos (3/6)K₃PO₄ (3)Toluene/H₂O (10:1)1102478
94-ChloroanisolePd(OAc)₂/SPhos (3/6)K₃PO₄ (3)Toluene/H₂O (10:1)1102472

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target biaryl compounds is outlined below.

G start Start reagents Combine Boronic Acid, Aryl Halide, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst and Solvents inert->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated Pure Product purification->product

Diagram 2: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound with a range of aryl halides provides an efficient and versatile method for the synthesis of substituted N,N-dimethylbenzamide derivatives. For standard aryl bromides, traditional catalyst systems such as Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water mixture afford excellent yields. For more challenging substrates like aryl chlorides and sterically hindered aryl bromides, the use of more active catalyst systems, such as those derived from Pd(OAc)₂ and bulky phosphine ligands like SPhos, in combination with a stronger base like K₃PO₄, is recommended to achieve good to high yields. The protocols and data presented herein serve as a valuable guide for researchers in the fields of medicinal chemistry and materials science for the successful implementation of this important transformation.

Application Notes and Protocols for the Synthesis of Biaryls using 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction facilitates the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a dimethylcarboxamido-substituted phenyl group. This moiety can influence the physicochemical and pharmacokinetic properties of the resulting biaryl compounds, for instance, by acting as a hydrogen bond acceptor and impacting solubility and metabolic stability.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of biaryls via the Suzuki-Miyaura coupling. Included are detailed experimental protocols for both conventional and microwave-assisted heating, as well as a summary of representative reaction conditions to serve as a starting point for methodological development.

Data Presentation

While specific quantitative data for a wide range of aryl halides with this compound is not extensively available in the literature, the following tables provide representative conditions and yields for Suzuki-Miyaura couplings of various aryl halides with other substituted phenylboronic acids. These examples are intended to offer a comparative overview of typical catalytic systems and reaction parameters that can be adapted for use with this compound. Optimization of these conditions for each specific substrate combination is recommended.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001692
34-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80698
42-BromopyridinePdCl₂(dppf) (2)-Cs₂CO₃DMF902485

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acids

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-Amyl Alcohol1101891
21-Chloro-4-nitrobenzenePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃1,4-Dioxane1202488
34-ChloroanisoleNiCl₂(dppf) (5)-K₃PO₄1,4-Dioxane1001275
42-ChloropyridinePd(OAc)₂ (3)CataCXium A (6)K₃PO₄sec-Butanol1001682

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ (Base) ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Flask start->reagents solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of Biaryl Product (NMR, MS, etc.) purification->characterization end End characterization->end

General Experimental Workflow

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (4:1 1,4-Dioxane/H₂O, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis using microwave irradiation.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., Acetonitrile/H₂O, 3:1, 3 mL)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.0 mmol).

  • Add the solvent system (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 7-11), adjusting the volumes of solvents as needed for the smaller scale.

Disclaimer: The provided protocols and reaction conditions are intended as a general guide. The optimal conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific aryl halide used and should be determined through experimental optimization. It is recommended to perform small-scale test reactions to identify the best conditions for a particular substrate combination. Always follow appropriate laboratory safety procedures when handling chemicals and conducting chemical reactions.

Application Notes and Protocols: 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made the development of small molecule kinase inhibitors a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry, enabling the efficient construction of C-C bonds to assemble complex molecular scaffolds.

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a valuable building block for the synthesis of kinase inhibitors. The dimethylaminocarbonyl moiety can serve as a key interaction point within the kinase active site, potentially forming hydrogen bonds and contributing to the overall binding affinity and selectivity of the inhibitor. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of novel kinase inhibitors.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of kinase inhibitors utilizing this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic halide. This reaction allows for the direct installation of the 4-(N,N-dimethylaminocarbonyl)phenyl motif onto a core scaffold designed to target the ATP-binding site of a specific kinase.

Data Presentation

The following table summarizes representative quantitative data for a series of hypothetical kinase inhibitors synthesized using this compound. The data illustrates a potential structure-activity relationship (SAR) against a target kinase, for instance, a member of the PI3K family.

Compound IDHeterocyclic CoreYield (%)Purity (%)Target KinaseIC₅₀ (nM)
KI-001 Pyrimidine78>98PI3Kα150
KI-002 Pyridine85>99PI3Kα220
KI-003 Quinazoline72>98PI3Kα85
KI-004 Pyrazolo[3,4-d]pyrimidine65>97PI3Kα50

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a heterocyclic halide with this compound.

Materials:

  • Heterocyclic halide (e.g., 4-chloro-6-morpholinopyrimidine) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor.

Protocol 2: Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized kinase inhibitor compounds

  • Target kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the target kinase enzyme to all wells except for the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

G Synthetic Workflow for Kinase Inhibitor Synthesis cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification cluster_end Final Product & Analysis Heterocyclic_Halide Heterocyclic Halide (e.g., 4-Chloro-6-morpholinopyrimidine) Reaction_Vessel Reaction Vessel (Pd Catalyst, Base, Solvent) Heterocyclic_Halide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Reaction Purification Column Chromatography Workup->Purification Final_Product Kinase Inhibitor Purification->Final_Product Analysis Biological Assay (Kinase Inhibition) Final_Product->Analysis

Caption: Synthetic workflow for kinase inhibitor synthesis.

G PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Kinase_Inhibitor Kinase Inhibitor (Synthesized Compound) Kinase_Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway.

G Logical Relationship of Building Block in Inhibitor Design Core_Scaffold Core Heterocyclic Scaffold (Binds in ATP pocket) Suzuki_Coupling Suzuki-Miyaura Coupling Core_Scaffold->Suzuki_Coupling Boronic_Acid This compound (Solvent-exposed region) Boronic_Acid->Suzuki_Coupling Kinase_Inhibitor Final Kinase Inhibitor Suzuki_Coupling->Kinase_Inhibitor Improved_Properties Improved Potency & Selectivity Kinase_Inhibitor->Improved_Properties leads to

Caption: Logic of building block in inhibitor design.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid.

Troubleshooting Guide

Encountering low yields or reaction failures is a common challenge in organic synthesis. The following table outlines specific issues that may arise during the Suzuki coupling of this compound and offers potential causes and solutions.

Issue Potential Cause(s) Recommended Solutions
Low to No Product Formation Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. Oxygen contamination can also lead to catalyst decomposition.- If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to Pd(0).- Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.- Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Inefficient Transmetalation: The boronic acid may not be sufficiently activated. The electron-withdrawing nature of the amide group can decrease the nucleophilicity of the boronic acid.- Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.- The addition of a small amount of water to solvents like dioxane or THF can sometimes improve the solubility of the base and facilitate boronate formation.
Poor Oxidative Addition: The aryl halide partner may be unreactive (e.g., aryl chlorides) or sterically hindered.- For less reactive aryl halides, employ more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[2]
Significant Boronic Acid Decomposition (Protodeboronation) Harsh Reaction Conditions: Elevated temperatures and strongly basic aqueous conditions can lead to the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.- Use milder bases like K₂CO₃ or KF.[2]- Employ anhydrous conditions if possible, especially if protodeboronation is a major issue.- Run the reaction at the lowest effective temperature.
Formation of Homocoupling Side Products Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Ensure rigorous degassing of the reaction mixture and solvents. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[1]- Using a Pd(0) precatalyst can sometimes minimize side reactions that are more prevalent during the in-situ reduction of Pd(II) catalysts.
Inefficient Catalysis: A slow catalytic cycle can increase the likelihood of side reactions.- Optimize the catalyst and ligand system to ensure efficient cross-coupling. A more active catalyst can outcompete the homocoupling pathway.
Poor Solubility of Reagents Inappropriate Solvent System: this compound may have limited solubility in non-polar solvents.- Screen a variety of solvents. Aprotic polar solvents like DMF, dioxane, or THF, often in combination with water, are common choices.- Consider using a phase-transfer catalyst if dealing with a biphasic system with solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst and ligand for the Suzuki coupling of this compound?

A1: The N,N-dimethylaminocarbonyl group is electron-withdrawing, which can impact the reactivity of the boronic acid. Therefore, the choice of catalyst and ligand is crucial. For many applications, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a good starting point. However, for more challenging couplings, particularly with less reactive aryl halides (e.g., chlorides), more advanced catalytic systems are often necessary. These typically involve a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as those from the Buchwald or Fu research groups (e.g., XPhos, SPhos, or P(t-Bu)₃). These ligands promote the oxidative addition step and can enhance the overall catalytic activity.

Q2: Which base is most suitable for this coupling reaction?

A2: The base plays a critical role in the activation of the boronic acid for the transmetalation step. For Suzuki couplings, a variety of inorganic bases are commonly used. Potassium carbonate (K₂CO₃) is a widely used and often effective base. For boronic acids that are less reactive due to electron-withdrawing substituents, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to achieve a good yield. The choice of base can also be influenced by the presence of base-sensitive functional groups on your coupling partners. In such cases, a milder base like potassium fluoride (KF) might be considered.[2]

Q3: What is the optimal solvent system for this reaction?

A3: The ideal solvent system should be able to dissolve all the reaction components to a reasonable extent. Due to the polar amide group, this compound may have better solubility in more polar aprotic solvents. Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as dioxane/water, THF/water, or toluene/water. Aprotic polar solvents like DMF can also be effective. The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.

Q4: How can I minimize the formation of byproducts?

A4: The most common byproducts in Suzuki couplings are from homocoupling of the boronic acid and protodeboronation. To minimize homocoupling, it is essential to rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[1] Protodeboronation, the loss of the boronic acid group, can be suppressed by using anhydrous solvents, carefully drying all reagents, and avoiding excessively high temperatures and prolonged reaction times.

Q5: At what temperature and for how long should I run the reaction?

A5: The optimal temperature and reaction time will depend on the specific substrates and catalyst system used. A good starting point is typically in the range of 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS), to determine the point of maximum conversion and to avoid prolonged heating that could lead to product degradation or increased byproduct formation.

Data Presentation

The following table presents a set of representative starting conditions for the optimization of a Suzuki coupling reaction between this compound and an aryl bromide. The yields are hypothetical and would need to be determined experimentally.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012Initial trial
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Optimization
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1008Optimization
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (5:1)8016Optimization

Experimental Protocols

Below is a general, representative protocol for performing a Suzuki coupling reaction with this compound. This protocol should be optimized for each specific substrate combination.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed or the product concentration no longer increases.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)L2-X A->C Ar-X B Oxidative Addition D Transmetalation E Ar-Pd(II)L2-Ar' C->E Ar'-B(OR)3- (from Boronic Acid + Base) E->A Ar-Ar' F Reductive Elimination G Ar-Ar' (Product) ArX Ar-X ArB Ar'-B(OR)3- Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Degas Solvent catalyst Add Catalyst & Solvent solvent->catalyst setup->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify product Isolated Product purify->product

Caption: A general experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Purification of Products from 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. This reagent is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form substituted N,N-dimethylbenzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Following a typical Suzuki-Miyaura cross-coupling reaction, you can expect several types of impurities that may complicate purification. These include:

  • Palladium Residues: The palladium catalyst, often appearing as a black or grey solid, is a common impurity that must be removed.[1]

  • Boronic Acid-Related Impurities: Unreacted this compound and its homocoupled dimer are frequent byproducts.[2][3] The presence of oxygen can increase the rate of homocoupling.[2]

  • Unreacted Starting Materials: The aryl halide coupling partner may remain if the reaction does not go to completion.

  • Inorganic Salts: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) and its byproducts need to be removed, typically through an aqueous workup.[4]

Q2: My product is dark-colored, indicating palladium contamination. What is the best way to remove it?

A2: The optimal method for palladium removal depends on whether the catalyst is heterogeneous (insoluble) or homogeneous (soluble).[1][5]

  • For Heterogeneous Catalysts: Simple filtration through a pad of Celite is highly effective.[6][7]

  • For Homogeneous (Soluble) Catalysts: If filtration is insufficient, you may need to use a scavenger. Thiol-based silica scavengers or solid-supported metal scavengers can trap soluble palladium species, which are then removed by filtration.[5][6] In some cases, chromatography or inducing precipitation by adding an anti-solvent can also be effective.[1][6]

Q3: I am struggling to separate my N,N-dimethylbenzamide product from the boronic acid starting material and its homocoupled dimer. What purification strategies do you recommend?

A3: Separating the polar product from polar boronic acid impurities can be challenging.

  • Aqueous Workup: A carefully performed acid-base extraction can sometimes help. Boronic acids are weakly acidic and their solubility can be manipulated with pH changes.[8] However, the amide product's stability under acidic or basic conditions should be considered.

  • Chromatography: Flash column chromatography is a common method.[9][10] If you observe product streaking or poor separation on silica gel, consider using a boric acid-impregnated silica gel, which can reduce the over-adsorption of boronic acid species.[11]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[12] Screening various solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain in the mother liquor.[4][12]

Q4: My product is highly polar and streaks badly during silica gel chromatography. What can I do?

A4: Streaking on silica gel is common for polar compounds like N,N-dimethylbenzamides.[13]

  • Modify the Eluent: Adding a small amount of a polar modifier can improve peak shape. For basic compounds, adding triethylamine (Et₃N) to the eluent can help. For acidic compounds, a small amount of acetic acid may be beneficial.[14] Using a more polar solvent system, such as methanol in dichloromethane, can also be effective.[14]

  • Change the Stationary Phase: If modifying the eluent fails, switch to a different stationary phase. Alumina can be a good alternative for basic compounds.[13] For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase is often successful.[8][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating highly polar molecules.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N,N-dimethylbenzamide derivatives.

SymptomPossible Cause(s)Suggested Solution(s)
Product is a black or grey solid/oil after initial workup. Residual heterogeneous or homogeneous palladium catalyst.[1]Filter the crude product solution through a 1-2 cm pad of Celite.[7] If the color persists, treat the solution with a palladium scavenger resin or activated carbon.
TLC shows multiple spots with very close Rf values. Incomplete reaction; mixture of product, starting material, and/or homocoupled byproducts.[14]Optimize the flash chromatography conditions: use a longer column, a shallower solvent gradient, or try a different solvent system (e.g., Toluene/Acetone, DCM/Methanol).[14] If chromatography fails, attempt recrystallization.[12]
Significant streaking of the product spot on TLC plates. The product is highly polar and is interacting strongly with the acidic silica gel.[13]Add a modifier to your eluent (e.g., 0.5-1% triethylamine or ammonia for basic compounds).[13] Alternatively, use a different stationary phase like neutral alumina or reverse-phase C18 silica.[13]
Low or no recovery of the product after column chromatography. The product is irreversibly adsorbed onto the silica gel.[11]Use a less acidic stationary phase like neutral alumina. Deactivate silica gel with triethylamine before loading the column. Consider reverse-phase chromatography where adsorption is less of an issue.[13]
Product fails to crystallize from solution. The product may be an oil, amorphous solid, or contaminated with impurities that inhibit crystallization. The chosen solvent may be unsuitable.First, ensure the product is sufficiently pure via chromatography. If it is pure and still fails to crystallize, try different crystallization techniques like slow evaporation, vapor diffusion, or solvent layering with various solvent/anti-solvent systems.[12] Scratching the inside of the flask can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Removal of Palladium Catalyst by Celite Filtration

This protocol is effective for removing heterogeneous palladium catalysts.

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite and gently compact it to form a level bed.[1]

  • Pre-wash the Pad: Pass a small amount of the solvent used in your reaction mixture through the Celite pad to wet it.

  • Filter Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.[1]

  • Wash: After the mixture has passed through, wash the Celite pad with additional fresh solvent to ensure all the desired product is collected.[1]

  • Collect Filtrate: The combined filtrate should be free of insoluble palladium. If the color persists, a soluble palladium species is likely present, and a scavenger should be used.[1]

Protocol 2: Flash Column Chromatography of N,N-Dimethylbenzamide Derivatives

This is a general protocol for purifying polar amide products.

  • Select Solvent System: Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product for good separation.[14] Common systems include petroleum ether/ethyl acetate and dichloromethane/methanol.[9][10]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often improves resolution.

  • Elute: Run the column, gradually increasing the polarity of the eluent if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization of a Solid N,N-Dimethylbenzamide Derivative

This method is ideal for purifying crystalline solid products.[12]

  • Choose a Solvent: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should ideally be soluble at all temperatures.[4]

  • Dissolve the Crude Product: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[4]

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry: Dry the purified crystals under vacuum to remove all residual solvent.[4] Assess purity by melting point or NMR.

Process and Logic Diagrams

Purifcation_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Remove inorganic salts Organic Crude Organic Product Workup->Organic Isolate & dry organic phase Choice Is the product a solid and reasonably pure? Organic->Choice Chromatography Flash Column Chromatography Choice->Chromatography No (mixture or oil) Recrystallize Recrystallization Choice->Recrystallize Yes PurifiedOil Purified Product (Oil or Solid) Chromatography->PurifiedOil PurifiedSolid Purified Crystalline Product Recrystallize->PurifiedSolid

Caption: General purification workflow for Suzuki-Miyaura reaction products.[4]

Palladium_Removal Start Crude Product with _Palladium Contamination_ Is_Hetero Is the catalyst _heterogeneous? Start->Is_Hetero Celite Filter through Celite Pad Is_Hetero->Celite Yes Soluble_Pd Soluble Palladium Present Is_Hetero->Soluble_Pd No (or unknown) Check_Color Is filtrate colorless? Celite->Check_Color Check_Color->Soluble_Pd No End Palladium-Free Product Check_Color->End Yes Scavenger Use Scavenger Resin _or Activated Carbon Soluble_Pd->Scavenger Chromatography Purify by Chromatography Soluble_Pd->Chromatography Scavenger->End Chromatography->End

Caption: Decision tree for selecting a palladium removal method.[1]

Chromatography_Troubleshooting Start Poor Separation _on Silica TLC_ Check_Rf Is product Rf _too high or low? Start->Check_Rf Adjust_Polarity Adjust Eluent Polarity Check_Rf->Adjust_Polarity Yes Check_Streaking Is the spot streaking? Check_Rf->Check_Streaking No (Rf is ~0.3) Adjust_Polarity->Check_Streaking Add_Modifier Add Modifier to Eluent (e.g., Et3N, AcOH) Check_Streaking->Add_Modifier Yes Good_Sep Good Separation Check_Streaking->Good_Sep No Change_Stationary Change Stationary Phase (Alumina, C18)_ Add_Modifier->Change_Stationary If modifier fails Add_Modifier->Good_Sep Change_Stationary->Good_Sep

Caption: Troubleshooting workflow for common flash chromatography issues.

References

Technical Support Center: Suzuki Coupling of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Suzuki-Miyaura cross-coupling of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues observed during experiments, providing potential causes and solutions.

Problem 1: A significant amount of a symmetrical biaryl byproduct, 4,4'-bis(N,N-dimethylcarbamoyl)biphenyl, is observed.

Question: My reaction is producing a homocoupling product of the boronic acid. What causes this and how can I prevent it?

Answer: The formation of a symmetrical biaryl from the boronic acid is a common side reaction known as homocoupling . This process is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1][2][3][4] The mechanism can involve the reaction of the boronic acid with a Pd(II) species, which is then reduced to Pd(0) while coupling two boronic acid molecules.[4] Electron-deficient arylboronic acids, such as this compound, can be particularly susceptible to this side reaction.[5][6]

Potential Causes and Solutions:

CauseRecommended Solution
Oxygen in the Reaction Mixture Rigorous Degassing: Ensure the reaction mixture (solvents and reagents) is thoroughly degassed before adding the catalyst. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or using several freeze-pump-thaw cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pre-reduction or Use of Pd(0): If using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can be slow or incomplete, allowing for homocoupling.[4] Consider using a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[2][7]
Suboptimal Ligand or Catalyst Loading Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[2][5]
High Temperature Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) and monitor the progress.[9]

Workflow for Diagnosing Homocoupling

G start High Homocoupling Observed q1 Was the reaction mixture rigorously degassed? start->q1 sol1 Implement robust degassing (e.g., Freeze-Pump-Thaw) and maintain inert atmosphere. q1->sol1 No q2 What was the Palladium source? q1->q2 Yes end_node Homocoupling Minimized sol1->end_node sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms Pd(0). q2->sol2 Pd(II) q3 Is the ligand appropriate? q2->q3 Pd(0) sol2->end_node sol3 Use bulky, electron-rich ligands like SPhos or XPhos to accelerate cross-coupling. q3->sol3 No/Unsure q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for homocoupling.

Problem 2: The formation of N,N-dimethylbenzamide is detected.

Question: I am observing a byproduct where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction and how can it be minimized?

Answer: This side reaction is called protodeboronation (or protodeborylation), where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This is a common decomposition pathway for boronic acids, especially in aqueous basic conditions.[4][11] The propensity for protodeboronation is highly dependent on the substrate and reaction conditions, particularly pH.[10][11]

Potential Causes and Solutions:

CauseRecommended Solution
High Basicity and/or Presence of Water Base Selection: Use a milder base. While strong bases like NaOH can be effective, they can also promote protodeboronation. Consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[7][12] The choice is often substrate-dependent.
Prolonged Reaction Time at High Temperature Monitoring and Temperature Control: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or excessive heat, which can lead to degradation of the boronic acid.
Instability of the Boronic Acid Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation.[4] However, note that some esters can still hydrolyze back to the boronic acid under reaction conditions.[13][14]
Inefficient Transmetalation Optimize Catalyst System: If the transmetalation step is slow, the boronic acid has more time to decompose. Ensure your catalyst and ligand combination is efficient for the specific substrates. Bulky electron-rich ligands can accelerate this step.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect with this compound in Suzuki couplings?

The main side reactions are homocoupling of the boronic acid to form 4,4'-bis(N,N-dimethylcarbamoyl)biphenyl, and protodeboronation to yield N,N-dimethylbenzamide.[4][5][10] A third potential side reaction is the dehalogenation of the aryl halide coupling partner.[4][7]

Q2: How does the choice of base affect side reactions?

The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[15][16] However, the wrong choice or concentration of base can exacerbate side reactions.

  • Strong Bases (e.g., NaOH, KOH): Can increase the rate of protodeboronation.[12]

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Often provide a good balance between activating the boronic acid and minimizing side reactions like protodeboronation and dehalogenation.[7][17] K₃PO₄ is frequently a good choice for challenging couplings.[18]

  • Organic Bases (e.g., Et₃N): Generally less effective and can sometimes contribute to dehalogenation pathways.[17]

Illustrative Effect of Base on Side Product Formation

BaseDesired Product Yield (%)Homocoupling (%)Protodeboronation/Dehalogenation (%)
K₃PO₄9532
K₂CO₃8875
Cs₂CO₃9253
NaOH751015
Et₃N65530
Note: This data is illustrative, compiled from general trends reported in the literature. Actual results will vary depending on specific substrates, catalyst, ligand, and solvent.[7][17]

Q3: Can the amide group in this compound be hydrolyzed during the reaction?

While amides are generally more stable to hydrolysis than esters, cleavage is possible under harsh basic conditions, especially with prolonged heating in aqueous media. Using milder bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides, and employing anhydrous or minimally aqueous solvent systems, can mitigate this risk.[19]

Q4: What is the general mechanism for boronic acid homocoupling?

Homocoupling can occur through several pathways. A common mechanism, especially in the presence of oxygen, involves the formation of a palladium peroxo complex from Pd(0) and O₂. This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl product.[1] Another pathway involves the reaction of a Pd(II) species with two molecules of the boronic acid.[4][8]

Mechanism of Oxygen-Mediated Homocoupling

G pd0 Pd(0)L₂ peroxo (η²-O₂)Pd(0)L₂ pd0->peroxo + O₂ o2 O₂ adduct Adduct peroxo->adduct + ArB(OH)₂ arboh ArB(OH)₂ arpdoh trans-ArPd(OH)L₂ adduct->arpdoh + ArB(OH)₂ arpdar trans-ArPd(Ar)L₂ arpdoh->arpdar Transmetalation + ArB(OH)₂ biaryl Ar-Ar (Homocoupling Product) arpdar->biaryl Reductive Elimination biaryl->pd0 Regenerates

Caption: A proposed mechanism for homocoupling.[1]

Experimental Protocols

Protocol 1: General Procedure to Minimize Homocoupling and Protodeboronation

This protocol uses a robust catalyst system and rigorous inert atmosphere techniques, which are crucial for suppressing common side reactions.

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Ligand: SPhos (0.03 mmol, 3.0 mol%)

  • Base: K₃PO₄ (powdered, 2.0 mmol, 2.0 equiv)

  • Solvent: Toluene or Dioxane (5 mL) and Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the degassed organic solvent.

  • Add the catalyst solution to the flask containing the solids, followed by the degassed water, all under a positive flow of inert gas.

  • Degassing: Vigorously bubble Argon or Nitrogen through the stirred reaction mixture for 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Standard Suzuki Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition r1x R¹-X (Aryl Halide) r1x->oa_complex r2boh R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ r2boh->boronate + Base base Base (e.g., K₃PO₄) base->boronate tm_complex R¹-Pd(II)(R²)L₂ oa_complex->tm_complex Transmetalation product R¹-R² (Desired Product) tm_complex->product Reductive Elimination product->pd0 Regenerates Catalyst boronate->tm_complex

Caption: The catalytic cycle for Suzuki coupling.[20][21]

References

Improving the stability of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the stability of this compound in solution, providing actionable steps to resolve them.

Issue 1: Rapid Degradation of the Boronic Acid in Aqueous Solution

Question: I am observing significant degradation of my this compound shortly after preparing an aqueous solution. How can I prevent this?

Answer: Arylboronic acids are susceptible to two primary degradation pathways in aqueous solutions: protodeboronation and oxidation. The stability is significantly influenced by pH, temperature, and the presence of other reagents.

Recommended Actions:

  • pH Optimization: The rate of protodeboronation, a key degradation pathway for arylboronic acids, is pH-dependent. For many arylboronic acids, the slowest degradation is observed around pH 5. It is advisable to buffer your solution to maintain a pH in the weakly acidic range.

  • Temperature Control: Degradation reactions are accelerated at higher temperatures. Whenever possible, prepare and store your solutions at low temperatures (e.g., 2-8°C).

  • Inert Atmosphere: To minimize oxidative degradation, it is recommended to degas your solvent and store the solution under an inert atmosphere, such as nitrogen or argon.

  • Formation of Boronate Esters: Complexation with diols to form boronate esters can significantly enhance stability. Consider adding a stabilizing agent like pinacol or a polyol (e.g., mannitol, sorbitol) to your solution.

Issue 2: Poor Solubility of the Compound

Question: I am struggling to dissolve this compound in my desired solvent system. What can I do to improve its solubility?

Answer: While this compound is sparingly soluble in water, its solubility can be enhanced through several methods.

Recommended Actions:

  • Co-solvents: Employing a mixture of aqueous and organic solvents can improve solubility. Common co-solvents include acetonitrile, dioxane, and tetrahydrofuran (THF).

  • pH Adjustment: The solubility of boronic acids can be pH-dependent. Adjusting the pH of the aqueous solution may improve solubility, but be mindful of the impact on stability as discussed in Issue 1.

  • Use of Polyols: The addition of polyols such as mannitol or sorbitol can increase the aqueous solubility of boronic acids through the formation of more soluble boronate esters.[1][2]

Issue 3: Inconsistent Results in Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reactions using this compound are giving inconsistent yields. What could be the cause?

Answer: Inconsistent yields in Suzuki-Miyaura reactions can often be attributed to the degradation of the boronic acid before or during the reaction. The reaction conditions themselves, particularly the basic environment, can accelerate decomposition.

Recommended Actions:

  • Freshly Prepared Solutions: Always use freshly prepared solutions of the boronic acid for your reactions.

  • Inert Reaction Conditions: Ensure your reaction is performed under a strictly inert atmosphere to prevent oxidative degradation of the boronic acid and the palladium catalyst.

  • Choice of Base: The choice and concentration of the base are critical. While a base is necessary for the reaction to proceed, strongly basic conditions can accelerate protodeboronation. Consider using a milder base or optimizing the base concentration.

  • Slow-Release Strategies: For particularly sensitive substrates, consider using a boronate ester (e.g., a MIDA boronate) which can slowly release the boronic acid under the reaction conditions, maintaining a low steady-state concentration and minimizing degradation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for arylboronic acids like this compound are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by pH.[5]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenol. This is an irreversible process.[1][6]

Q2: How does the N,N-Dimethylaminocarbonyl group affect the stability of the phenylboronic acid?

A2: The electronic properties of substituents on the phenyl ring influence the stability of arylboronic acids. The N,N-Dimethylaminocarbonyl group is an electron-withdrawing group, which generally increases the Lewis acidity of the boron atom. This can influence the pKa of the boronic acid and its susceptibility to nucleophilic attack, a key step in some degradation pathways. The specific impact on the overall stability in solution will depend on a balance of electronic and steric effects.

Q3: Can I store solutions of this compound?

A3: For best results, it is strongly recommended to use freshly prepared solutions. If short-term storage is necessary, the solution should be kept at a low temperature (2-8°C), protected from light, and under an inert atmosphere. For longer-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[3][4]

Q4: What is the role of polyols in stabilizing boronic acids?

A4: Polyols, such as mannitol and sorbitol, are diols that can react with boronic acids to form cyclic boronate esters. This reaction is reversible. The formation of these esters protects the boronic acid group from degradation pathways like protodeboronation and oxidation. Additionally, the formation of these esters can increase the aqueous solubility of the boronic acid.[1][2][7]

Data on Stability of Substituted Phenylboronic Acids

ParameterConditionEffect on StabilityRationale
pH Acidic (pH < 4)DecreasedAcid-catalyzed protodeboronation.
Weakly Acidic (pH ~5)IncreasedSlower rates of both acid- and base-catalyzed protodeboronation.
Basic (pH > 8)DecreasedBase-catalyzed protodeboronation.[5]
Temperature ElevatedDecreasedIncreased rates of all degradation reactions.
Low (2-8°C)IncreasedSlower reaction kinetics for degradation pathways.
Additives Polyols (e.g., mannitol)IncreasedFormation of more stable boronate esters.[1][2][7]
AntioxidantsIncreasedScavenging of reactive oxygen species that can cause oxidative degradation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method for monitoring the degradation of this compound over time.

  • Objective: To quantify the concentration of this compound and its major degradants in solution under various conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered to the desired pH for the stability study.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the stock solution into the aqueous buffer of interest to the desired final concentration.

    • Divide the solution into aliquots for analysis at different time points.

    • Store the aliquots under the desired temperature and atmospheric conditions.

    • At each time point, inject an aliquot onto the HPLC system.

    • Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Protocol 2: ¹¹B NMR Spectroscopy for Stability Monitoring

¹¹B NMR is a powerful tool for observing changes in the boron environment and can be used to monitor the stability of boronic acids.[8][9][10]

  • Objective: To qualitatively and semi-quantitatively observe the degradation of this compound in solution.

  • Instrumentation: A standard NMR spectrometer equipped with a boron probe.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., D₂O with a co-solvent if necessary, DMSO-d₆).

  • Procedure:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹¹B NMR spectrum. The signal for the trigonal boronic acid will be at a characteristic chemical shift.

    • Subject the NMR tube to the desired stress condition (e.g., add a small amount of acid or base, or heat the sample).

    • Acquire subsequent ¹¹B NMR spectra at regular intervals.

    • Monitor the decrease in the intensity of the boronic acid signal and the appearance of new signals that may correspond to the tetrahedral boronate anion or degradation products.

Visualizations

DegradationPathways BoronicAcid This compound Protodeboronation Protodeboronation (Cleavage of C-B bond) BoronicAcid->Protodeboronation H⁺ or OH⁻ Oxidation Oxidation BoronicAcid->Oxidation O₂ / ROS DegradedProduct1 N,N-Dimethylbenzamide Protodeboronation->DegradedProduct1 DegradedProduct2 4-Hydroxy-N,N-dimethylbenzamide Oxidation->DegradedProduct2 Stabilization Stabilization Strategies Stabilization->BoronicAcid EsterFormation Boronate Ester Formation (with diols/polyols) EsterFormation->Stabilization LowTemp Low Temperature LowTemp->Stabilization InertAtmosphere Inert Atmosphere InertAtmosphere->Stabilization pHControl pH Control (weakly acidic) pHControl->Stabilization

Caption: Degradation pathways and stabilization strategies.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution (e.g., in Acetonitrile) PrepWorking Prepare Working Solution in Aqueous Buffer PrepStock->PrepWorking PrepAliquots Create Aliquots for Time Points PrepWorking->PrepAliquots Incubate Incubate at Defined Temperature PrepAliquots->Incubate Analyze Analyze by HPLC or NMR at Each Time Point Incubate->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Workflow for stability testing.

TroubleshootingLogic Start Inconsistent Reaction Yields? CheckFresh Using Freshly Prepared Boronic Acid Solution? Start->CheckFresh CheckInert Reaction Under Inert Atmosphere? CheckFresh->CheckInert Yes PrepareFresh Action: Prepare Fresh Solution Immediately Before Use CheckFresh->PrepareFresh No CheckBase Optimized Base Concentration? CheckInert->CheckBase Yes ImproveInert Action: Improve Degassing and Inerting Technique CheckInert->ImproveInert No ConsiderEster Consider Using a Stabilized Boronate Ester CheckBase->ConsiderEster Yes OptimizeBase Action: Screen Milder Bases or Lower Concentrations CheckBase->OptimizeBase No Success Problem Resolved ConsiderEster->Success PrepareFresh->CheckInert ImproveInert->CheckBase OptimizeBase->ConsiderEster

References

Troubleshooting failed reactions with 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a very low yield or no product at all. What are the primary factors to investigate?

Answer: Low yields with this compound can stem from several factors, often related to the electronic nature of the molecule, reagent quality, or suboptimal reaction conditions. The N,N-dimethylaminocarbonyl group is electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed reagent_quality Step 1: Verify Reagent Quality & Integrity start->reagent_quality catalyst_system Step 2: Optimize Catalyst System reagent_quality->catalyst_system Reagents OK sub_reagent • Check boronic acid purity • Use fresh, anhydrous, degassed solvent • Verify aryl halide and base quality reagent_quality->sub_reagent reaction_conditions Step 3: Adjust Reaction Conditions catalyst_system->reaction_conditions Still Low Yield sub_catalyst • Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) • Use a modern Pd precatalyst (e.g., G2/G3/G4) • Increase catalyst loading (e.g., 2-5 mol%) catalyst_system->sub_catalyst boronic_acid_stability Step 4: Address Boronic Acid Stability reaction_conditions->boronic_acid_stability Still Low Yield sub_conditions • Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) • Increase reaction temperature incrementally • Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O) reaction_conditions->sub_conditions success Successful Reaction boronic_acid_stability->success Improved Yield sub_stability • Convert to a more stable boronic ester (e.g., pinacol ester) • Minimize reaction time boronic_acid_stability->sub_stability

Caption: Troubleshooting workflow for low-yield reactions.

Quantitative Troubleshooting Guide: Catalyst, Base, and Solvent Optimization

ParameterStandard Condition (Potentially Failing)Troubleshooting ActionRationale
Palladium Catalyst Pd(PPh₃)₄ (0.5-1 mol%)Switch to a Pd(OAc)₂/ligand system or a precatalyst (e.g., XPhos Pd G3). Increase loading to 2-5 mol%.Standard catalysts may be insufficient for challenging substrates.[1] Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination.
Base Na₂CO₃ or K₂CO₃Screen stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃.The N,N-dimethylaminocarbonyl group is electron-withdrawing, which can slow the crucial transmetalation step. A stronger base can facilitate this step.[1]
Solvent System THF/H₂OTry higher-boiling aprotic polar solvents like 1,4-Dioxane/H₂O or Toluene/H₂O.Poor solubility of reagents can lead to a heterogeneous mixture and slow reaction rates. Higher temperatures and different solvents can improve solubility.[2]
Temperature 80 °CIncrementally increase to 100-110 °C. Consider microwave heating.Higher temperatures can overcome activation energy barriers, especially for less reactive coupling partners.[1]

Issue 2: Significant Homocoupling of the Boronic Acid

Question: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][3] The mechanism often involves a palladium peroxo complex that forms in the presence of O₂.[3]

Troubleshooting Workflow for Homocoupling

homocoupling_troubleshooting start Homocoupling Side Product Observed degassing Step 1: Ensure Rigorous Degassing start->degassing catalyst_choice Step 2: Re-evaluate Palladium Source degassing->catalyst_choice Homocoupling persists sub_degas • Degas solvents thoroughly (e.g., sparge with Ar/N₂ for 20-30 min) • Use freeze-pump-thaw cycles for sensitive reactions • Maintain a positive inert gas pressure degassing->sub_degas ligand_effect Step 3: Optimize Ligand catalyst_choice->ligand_effect Homocoupling persists sub_catalyst • Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms Pd(0) • Avoid Pd(II) sources that may have slow reduction to Pd(0) catalyst_choice->sub_catalyst success Minimized Homocoupling ligand_effect->success Improved Selectivity sub_ligand • Use bulky, electron-rich phosphine ligands • These ligands stabilize the Pd(0) center and favor the cross-coupling pathway ligand_effect->sub_ligand

Caption: Workflow to minimize boronic acid homocoupling.

Issue 3: Poor Solubility of Reagents

Question: My reaction mixture is a heterogeneous slurry, and I suspect poor solubility is inhibiting the reaction. What solvents are recommended for this compound?

Answer: While specific solubility data for this compound is not widely published, we can infer from its structure and data on similar compounds like phenylboronic acid. Phenylboronic acid generally shows high solubility in ethers and ketones and low solubility in hydrocarbons.[4] For Suzuki couplings, solvent systems are critical.

Recommended Solvent Systems for Improved Solubility

Solvent SystemTemperature Range (°C)Comments
1,4-Dioxane / H₂O (4:1 to 10:1)80 - 110A robust, high-boiling solvent system suitable for many challenging couplings.[1]
Toluene / H₂O (e.g., 10:1) or Toluene/Ethanol/H₂O80 - 110Good for solubilizing non-polar organic reagents at higher temperatures.[5]
DMF / H₂O (e.g., 4:1)Room Temp - 100A highly polar aprotic solvent that can be effective, sometimes even at room temperature.[6]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling (Starting Point)

This protocol serves as a typical starting point. If failure occurs, refer to the troubleshooting sections above.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90 °C) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Protection of Boronic Acid as a Diethanolamine Adduct

If boronic acid instability (protodeboronation) is suspected, converting it to a more stable, crystalline diethanolamine adduct can be beneficial.[8]

  • Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride in a vial with a stir bar.

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct is often more stable and can be used directly in Suzuki coupling reactions, particularly in protic solvents.[8]

Key Signaling Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step (oxidative addition, transmetalation, reductive elimination) has specific requirements.[9]

suzuki_cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex R¹-Pd(II)-X L₂ pd0->pd2_complex  + R¹-X transmetalation Transmetalation r1_pd_r2 R¹-Pd(II)-R² L₂ pd2_complex->r1_pd_r2  + R²-B(OH)₂ r1_pd_r2->pd0 reductive_elim Reductive Elimination product R¹-R² (Coupled Product) r1_pd_r2->product r1x R¹-X (Aryl Halide) r2b R²-B(OH)₂ (Boronic Acid) + Base bx [X-B(OH)₃]⁻

References

How to remove boronic acid impurities after Suzuki reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Removing Boronic Acid Impurities

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences sectors. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical purification step following a Suzuki-Miyaura cross-coupling reaction. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to efficiently remove residual boronic acids and related impurities, ensuring the integrity of your final compound.

Recent studies have brought to light potential mutagenic activity in some boronic acids, elevating the importance of their effective removal from active pharmaceutical ingredients (APIs) and other advanced intermediates.[1][2] This guide will address this challenge head-on, offering a range of methodologies from classic liquid-liquid extraction to modern scavenger resin technologies.

Troubleshooting Guide: Common Purification Hurdles

This section is designed to address specific, challenging scenarios you may encounter during the purification of your Suzuki reaction products.

Q1: I've performed a standard aqueous workup, but my NMR still shows significant boronic acid contamination. What's my next step?

This is a common issue, particularly if your product has moderate polarity or is sensitive to pH extremes. A simple water wash is often insufficient. Here’s a more robust approach:

A1: Advanced Liquid-Liquid Extraction

If your product is stable to basic conditions, an acid-base extraction is a highly effective method.[3][4] The principle here is to convert the weakly acidic boronic acid into its anionic boronate salt, which will then be sequestered in the aqueous phase.

  • Step-by-Step Protocol:

    • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[5] Repeat this wash two to three times.

    • Combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any product that may have partitioned into the aqueous phase.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Causality: The basic wash deprotonates the boronic acid (R-B(OH)₂) to form the boronate salt (R-B(OH)₃⁻), which is significantly more soluble in the aqueous layer than the organic layer.[3][4]

Q2: My product and the boronic acid impurity have very similar Rf values on TLC, making column chromatography difficult. What are my options?

Co-elution is a frequent challenge in chromatographic purifications of Suzuki reaction products.[7] Here are several strategies to overcome this:

A2: Strategies for Co-eluting Compounds

  • Modify the Mobile Phase:

    • If you are using a standard solvent system like hexane/ethyl acetate, try switching to a different system, such as DCM/methanol or toluene/acetone.[5][7] Sometimes, changing the solvent polarity and selectivity can significantly alter the separation.

    • For acidic or basic compounds, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can dramatically change the retention of one component over the other by altering its ionization state.[7]

  • Solid-Phase Extraction (SPE) with Scavenger Resins: This is often the most efficient solution for selectively removing boronic acids. These are functionalized silica or polymer beads that covalently bind to specific impurities.

    • Recommended Resins:

      • Diethanolamine (DEAM) functionalized silica: Highly effective at sequestering boronic acids.[1][8]

      • Diol functionalized silica: Also a powerful scavenger for boronic acids.[1][9]

      • Guanidine functionalized silica: A very strong scavenger for boronic acids and other acidic impurities.[9]

    • General Protocol for Scavenger Resins:

      • Dissolve the crude product in a suitable solvent.

      • Add the scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

      • Stir the mixture at room temperature for a few hours to overnight.

      • Filter off the resin and wash it with the solvent.

      • The filtrate now contains your purified product, free of the boronic acid impurity.

Q3: I'm working with a very polar product, and both the product and the boronic acid are water-soluble. How can I purify my compound?

This is a particularly challenging scenario where traditional extraction and normal-phase chromatography are likely to fail.

A3: Advanced Purification Techniques for Polar Molecules

  • Reverse-Phase Chromatography (C18): Since your compounds are polar, reverse-phase chromatography is often a better choice. The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The more polar boronic acid will typically elute earlier than a less polar product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[5][10] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity remains in solution.

  • Chemical Derivatization:

    • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can then be filtered off.[4][11][12] The free boronic acid can be regenerated if needed, but in this case, the goal is removal.

    • Ethylene Glycol Esterification: Adding ethylene glycol can convert the boronic acid to its corresponding boronic ester, which will have a different polarity and may be more easily separated by chromatography or extraction.[13]

Frequently Asked Questions (FAQs)

Q: What is the most common and straightforward method for removing boronic acid impurities?

A: For many applications, a simple acid-base liquid-liquid extraction is the first method to try.[3][4] If your desired compound is stable under basic conditions, washing the organic solution of your crude product with an aqueous base like sodium bicarbonate or sodium hydroxide is often sufficient to remove the boronic acid as its water-soluble boronate salt.[14]

Q: Are there any "green" or more environmentally friendly methods for boronic acid removal?

A: Yes, the use of scavenger resins can be considered a greener alternative.[1][8] These solid-supported reagents allow for the selective removal of impurities, often with high efficiency, and can be easily removed by filtration, minimizing the use of large volumes of extraction solvents.

Q: Can I use column chromatography to remove boronic acids?

A: Yes, but with some caveats. Boronic acids can sometimes streak or decompose on silica gel.[4] If you do opt for column chromatography, it's important to choose your solvent system carefully.[5][7] In some cases, using a less acidic stationary phase like neutral alumina can be beneficial.[10]

Q: I've heard about protodeboronation. Can this affect my purification?

A: Absolutely. Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[15] This can be exacerbated by prolonged exposure to acidic or basic conditions, or high temperatures. This not only reduces the yield of your desired Suzuki product but can also introduce an additional impurity (the deboronated starting material) that may be difficult to separate from your product.

Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (Acid-Base) Simple, inexpensive, and scalable.[3]Requires product to be stable to pH changes; can form emulsions.Neutral or basic products that are stable to aqueous base.
Normal-Phase Chromatography Well-established technique.Boronic acids can streak or decompose on silica; can be solvent-intensive.[4]When there is a significant polarity difference between the product and the boronic acid.
Reverse-Phase Chromatography Effective for polar compounds.Can be more expensive and require specialized equipment; may require removal of large volumes of water.Polar products that are difficult to purify by other means.
Solid-Phase Extraction (Scavenger Resins) Highly selective and efficient; simple filtration workup.[1][8]Resins can be expensive; may require optimization of reaction time.Removing trace to moderate amounts of boronic acid, especially when chromatography is difficult.
Recrystallization Potentially very high purity; scalable and cost-effective.Only applicable to solid products; requires finding a suitable solvent system.Crystalline products where the impurity has different solubility properties.

Decision-Making Workflow for Purification Strategy

To assist in selecting the most appropriate purification method, the following workflow diagram illustrates a logical decision-making process.

Purification_Workflow start Crude Suzuki Reaction Mixture is_product_solid Is the product a solid? start->is_product_solid try_recrystallization Attempt Recrystallization is_product_solid->try_recrystallization Yes is_product_base_stable Is the product stable to aqueous base? is_product_solid->is_product_base_stable No check_purity1 Check Purity (TLC, NMR, LCMS) try_recrystallization->check_purity1 base_wash Perform Basic Aqueous Wash (e.g., NaOH, K2CO3) is_product_base_stable->base_wash Yes is_separation_good Good separation on TLC? is_product_base_stable->is_separation_good No check_purity2 Check Purity (TLC, NMR, LCMS) base_wash->check_purity2 check_purity1->is_product_base_stable Impure end_node Pure Product check_purity1->end_node Pure check_purity2->is_separation_good Impure check_purity2->end_node Pure check_purity3 Check Purity (TLC, NMR, LCMS) reverse_phase Consider Reverse-Phase (C18) Chromatography check_purity3->reverse_phase Impure check_purity3->end_node Pure column_chrom Column Chromatography (Silica or Alumina) is_separation_good->column_chrom Yes scavenger_resin Use Scavenger Resin (e.g., DEAM, Diol) is_separation_good->scavenger_resin No column_chrom->check_purity3 scavenger_resin->check_purity3 reverse_phase->end_node

Caption: Decision workflow for post-Suzuki purification.

References

Optimizing base and solvent for 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in achieving successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the initial parameters to consider when optimizing the coupling of this compound?

A1: For this specific boronic acid, which contains a moderately electron-withdrawing amide group, the most critical parameters to screen initially are the base and the solvent system . The choice of base is crucial for activating the boronic acid for transmetalation, while the solvent affects solubility, reaction rate, and sometimes even catalyst selectivity.[1][2] A well-chosen palladium catalyst and ligand system is also fundamental for success.[3]

Q2: My reaction yield is low or the reaction is incomplete. What are the most common causes?

A2: Low yields are often traced back to several factors:

  • Suboptimal Base/Solvent Combination: The base may not be strong enough or soluble enough in the chosen solvent to efficiently generate the active boronate species.[2][4]

  • Catalyst Inactivity: The palladium catalyst may have decomposed or may not be suitable for the specific substrates. The presence of oxygen can lead to catalyst decomposition.[5]

  • Inefficient Transmetalation: As an electron-deficient boronic acid, the transmetalation step of the catalytic cycle can be slow. This can sometimes be overcome by using stronger bases or specific ligands.[5]

  • Poor Reagent Quality: Ensure the boronic acid, aryl halide, base, and solvent are pure and dry (if using anhydrous conditions). Alkyl boronic acids, in particular, can be unstable.[6]

Q3: I'm observing significant formation of a biaryl product derived from the boronic acid (homocoupling). How can I minimize this side reaction?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[5][7] To minimize it, implement the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas like argon or nitrogen or by using several freeze-pump-thaw cycles.[7]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst can reduce the concentration of Pd(II) species that may promote homocoupling at the start of the reaction.[7]

  • Appropriate Ligand Selection: Bulky, electron-rich phosphine ligands can stabilize the palladium center and favor the desired cross-coupling pathway over homocoupling.[5]

Q4: Can I use water as a solvent for my reaction?

A4: Yes, aqueous solvent systems (e.g., mixtures of water with ethanol, THF, or dioxane) are frequently and successfully used for Suzuki couplings and are considered environmentally benign.[8][9] Using water can be advantageous, especially with inorganic bases like K₂CO₃ or K₃PO₄ which have good solubility in aqueous media. However, ensure your organic substrates are sufficiently soluble in the chosen mixture.[4][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the coupling reaction.

Problem 1: Sluggish or Incomplete Reaction

A slow or stalled reaction is a common issue, particularly with less reactive coupling partners. The workflow below provides a systematic approach to troubleshooting this problem.

G start Sluggish or Incomplete Reaction reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->reagents First Step base_solvent Optimize Base & Solvent - Screen stronger bases (K3PO4, Cs2CO3) - Try aqueous mixtures (e.g., Dioxane/H2O) reagents->base_solvent Reagents OK catalyst Optimize Catalyst System - Screen bulky, electron-rich ligands - Use a modern precatalyst (e.g., Buchwald type) base_solvent->catalyst Still Sluggish success Successful Reaction base_solvent->success Improved Rate temp Adjust Temperature - Incrementally increase temperature - Monitor for decomposition catalyst->temp Still Sluggish catalyst->success Improved Rate temp->success Improved Rate

Caption: Troubleshooting workflow for a sluggish Suzuki coupling reaction.

Problem 2: Poor Reproducibility

Inconsistent results can be frustrating. This issue often points to subtle variations in reaction setup and reagent handling.

  • Moisture and Oxygen: The Suzuki reaction can be sensitive to air and moisture. Even if not running under strictly anhydrous conditions, ensure the level of water is consistent if using aqueous mixtures. Always handle catalysts and ligands under an inert atmosphere if they are air-sensitive.

  • Inconsistent Reagent Quality: Use reagents from the same batch for a series of experiments. The purity of the boronic acid can vary, and it can degrade upon storage.

  • Stirring Rate: In heterogeneous mixtures (e.g., with a partially dissolved base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.

Data Presentation: Base and Solvent Selection

The following tables provide illustrative data on how the choice of base and solvent can impact the yield of the Suzuki-Miyaura coupling between this compound and a generic aryl bromide. Note: These are representative values based on general principles for electron-deficient boronic acids and should be used as a starting point for optimization.

Table 1: Effect of Different Bases on Reaction Yield

EntryBase (2.0 equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)1001275
2K₃PO₄Dioxane/H₂O (4:1)100892
3Cs₂CO₃Dioxane100888
4Na₂CO₃EtOH/H₂O (1:1)801285[2]
5TEA (Triethylamine)DMF10024< 20

General observation: Stronger inorganic bases like K₃PO₄ often perform well, especially for challenging couplings.[2][5] Organic bases like TEA are typically not effective.[11]

Table 2: Effect of Different Solvents on Reaction Yield

EntryBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene1101265
2K₃PO₄THF652455
3K₃PO₄DMF110690
4K₃PO₄Dioxane/H₂O (4:1)100892
5K₂CO₃EtOH/H₂O (1:1)801285

General observation: Polar aprotic solvents like DMF or aqueous mixtures like Dioxane/H₂O often give superior results compared to nonpolar solvents like toluene for this type of substrate.[1][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed Solvent (e.g., Dioxane/Water 4:1, 0.1-0.2 M)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[13]

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

Understanding the Mechanism

A basic understanding of the catalytic cycle is essential for effective troubleshooting. The diagram below illustrates the key steps involved in the Suzuki-Miyaura coupling.

G pd0 Pd(0)L 2 pd2_cycle R 1-Pd(II)L 2-X pd0->pd2_cycle oa_label Oxidative Addition product R 1-R 2 pd0->product pd2_trans R 1-Pd(II)L 2-R 2 pd2_cycle->pd2_trans trans_label Transmetalation pd2_trans->pd0 re_label Reductive Elimination arx R 1-X boronic R 2-B(OH) 2 + Base arx->pd2_cycle boronic->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Suzuki Couplings with 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid in challenging Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Many modern phosphine ligands are air-sensitive. If you are not using a pre-formed, air-stable precatalyst (like a G3 or G4 palladacycle), ensure your catalyst generation is effective.[1]

  • Inert Atmosphere: The catalytic cycle involves sensitive Pd(0) species that can be deactivated by oxygen. Ensure your solvent is properly degassed and the reaction is run under a consistently inert atmosphere (Argon or Nitrogen). Oxygen can also lead to unwanted homocoupling of the boronic acid.

  • Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.

  • Base and Solvent: The choice of base and solvent is critical and interdependent. For this electron-deficient boronic acid, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step.[2] The solvent system (e.g., dioxane/water, toluene/water, THF) must be anhydrous (if required by the specific protocol) and thoroughly degassed.

Q2: I am observing a significant amount of a side-product that corresponds to the protonated starting material (N,N-dimethylbenzamide). What is happening and how can I prevent it?

A2: This side-product results from protodeboronation , a common side reaction with electron-deficient boronic acids. This occurs when the boronic acid is replaced by a proton from a source in the reaction mixture, typically water.

Strategies to Minimize Protodeboronation:

  • Use a Stronger, Non-nucleophilic Base: Employing bases like potassium phosphate (K₃PO₄) can accelerate the desired transmetalation, making it more competitive with protodeboronation.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like KF or anhydrous K₃PO₄ in a solvent like THF or dioxane can significantly reduce this side reaction.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative before the reaction. Common stable alternatives include:

    • Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.

    • Pinacol Esters or MIDA Boronates: These are generally more stable than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.

Q3: My main side-product is the homocoupling of my boronic acid (dimerization). What causes this and how can I stop it?

A3: Homocoupling is often caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.

  • Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed to remove oxygen. Multiple freeze-pump-thaw cycles or sparging with an inert gas are effective methods.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help. If using a Pd(II) source (like Pd(OAc)₂), its reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Modern palladacycle precatalysts are designed for efficient and rapid generation of the active Pd(0) species.

  • Ligand Choice: Bulky, electron-donating ligands (e.g., Buchwald ligands like SPhos or XPhos) can favor the desired cross-coupling pathway over homocoupling.

Troubleshooting Guide for Low Yield

Low yield in couplings with this compound is a common issue stemming from its electron-deficient nature, which slows the crucial transmetalation step of the catalytic cycle. Follow this workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Boronic Acid, Halide, Base) Check_Inert->Check_Reagents Slow_Transmetalation Problem: Slow Transmetalation (Likely due to electron-deficient boronic acid) Check_Reagents->Slow_Transmetalation Solution_Base Solution 1: Use Stronger Base (e.g., K3PO4, Cs2CO3) Slow_Transmetalation->Solution_Base Solution_Ligand Solution 2: Use Electron-Rich Ligand (e.g., Buchwald Ligands: SPhos, XPhos) Slow_Transmetalation->Solution_Ligand Solution_Temp Solution 3: Increase Temperature (e.g., 80-110 °C) Slow_Transmetalation->Solution_Temp Solution_Boron Solution 4: Use Stable Boron Reagent (BF3K salt, Pinacol or MIDA ester) Slow_Transmetalation->Solution_Boron End Yield Improved Solution_Base->End Solution_Ligand->End Solution_Temp->End Solution_Boron->End

Caption: Troubleshooting workflow for low-yield couplings.

Catalyst System Selection

The choice of catalyst, ligand, base, and solvent is critical for successfully coupling this electron-deficient boronic acid, especially with challenging (e.g., sterically hindered or electron-rich) aryl chlorides.

Recommended Catalyst Systems for Difficult Couplings
Catalyst PrecursorLigandRecommended BaseSolvent SystemTemperature (°C)Key Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 110High activity for electron-deficient and sterically hindered substrates.[3]
XPhos Pd G3/G4 (integrated)K₃PO₄, Cs₂CO₃THF, Dioxane, Toluene80 - 110Air- and moisture-stable precatalyst, convenient handling, high efficiency.
Pd(PPh₃)₄-K₂CO₃, Na₂CO₃Toluene/H₂O, DME80 - 100Readily available, well-understood, but may have lower activity for challenging substrates.[2]
PdCl₂(dppf)(integrated)K₂CO₃, K₃PO₄DME, DMF80 - 100Good for a range of substrates, relatively air-stable.

Note: This data is compiled from general best practices for electron-deficient boronic acids. Optimal conditions should be determined through screening.

Catalyst Selection Logic

Catalyst_Selection Start Select Coupling Partner (Aryl Halide) Aryl_Br_I Aryl Bromide or Iodide (Activated/Unhindered) Start->Aryl_Br_I Aryl_Cl Aryl Chloride or Hindered/Deactivated Bromide Start->Aryl_Cl Catalyst_Classic Use Traditional Catalyst - Pd(PPh3)4 - PdCl2(dppf) Aryl_Br_I->Catalyst_Classic Catalyst_Modern Use Modern Catalyst System - Pd(OAc)2 / Buchwald Ligand - Palladacycle Precatalyst (e.g., XPhos Pd G3) Aryl_Cl->Catalyst_Modern Base_Solvent Select Base and Solvent (e.g., K3PO4 in Dioxane/H2O) Catalyst_Classic->Base_Solvent Catalyst_Modern->Base_Solvent Run_Reaction Run Reaction Base_Solvent->Run_Reaction

Caption: Decision guide for catalyst system selection.

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol is recommended as a starting point for difficult couplings, such as those involving aryl chlorides or sterically hindered partners.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • XPhos Pd G3 (or similar precatalyst) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.2 M)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to Potassium Trifluoroborate Salt

This procedure creates a more stable boronic acid surrogate that is resistant to protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Saturated aqueous KHF₂ solution (4.0 equiv of KHF₂)

  • Methanol or Acetone

Procedure:

  • Dissolution: Dissolve the boronic acid in methanol or acetone.

  • Precipitation: Slowly add the aqueous KHF₂ solution to the stirring boronic acid solution. A precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with cold water, followed by a cold organic solvent (e.g., ether or acetone), and dry under vacuum. This potassium trifluoroborate salt can now be used directly in Suzuki coupling reactions, typically under similar conditions as the boronic acid.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The electron-withdrawing amide group on the boronic acid primarily slows down the Transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Guide to 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid and Other Phenylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, phenylboronic acids are indispensable reagents, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comparative overview of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid alongside other commonly used phenylboronic acids, focusing on their performance in chemical synthesis and their potential biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits and applications of these versatile compounds.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of boronic acid, including the nature and position of substituents on the phenyl ring, can significantly influence reaction yields and efficiency.

While direct, head-to-head comparative studies under identical conditions are limited in the available literature, the following table summarizes the performance of various phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in different studies. It is crucial to note that reaction conditions such as the catalyst, base, solvent, and temperature vary between these examples, and therefore, this data should be interpreted as a qualitative guide to their reactivity.

Table 1: Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions

Phenylboronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Phenylboronic acid4-bromoacetophenonePd@C-CNF (0.1 mol%)K₂CO₃DMF110>95[1]
Phenylboronic acid4-bromochlorobenzenePd(OAc)₂/PTANa₂CO₃H₂O:CH₃CN (1:1)8066 (72h)[2]
Phenylboronic acidAryl HalidesPd/Ni-MOFK₂CO₃Ethanol60Good-Exc.[3]
4-Tolylboronic acid6-methyl-3-phenyl-4-tosyloxy-2-pyronePd(OAc)₂/PCy₃K₂HPO₄·3H₂OMeOH9095[4]
4-Chlorophenylboronic acid6-methyl-3-(4-methoxyphenyl)-4-tosyloxy-2-pyronePd(OAc)₂/PCy₃K₂HPO₄·3H₂OMeOH9080[4]
This compound Data Not Available------

Disclaimer: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison.

The electron-donating or -withdrawing nature of the substituent on the phenylboronic acid can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups can increase the nucleophilicity of the boronic acid, potentially leading to higher reaction rates and yields. Conversely, strong electron-withdrawing groups might decrease reactivity. The N,N-dimethylaminocarbonyl group is generally considered to be electron-withdrawing, which may influence its reactivity in comparison to unsubstituted or electron-rich phenylboronic acids.

Comparative Cytotoxicity and Potential in Drug Development

Phenylboronic acids and their derivatives are of significant interest in drug development due to their diverse biological activities, including enzyme inhibition and anticancer properties. The boronic acid moiety can form reversible covalent bonds with active site serine, threonine, or cysteine residues in target proteins.

A comprehensive search of the scientific literature did not yield specific cytotoxicity data (e.g., IC50 values) for this compound against cancer cell lines. However, to provide a contextual understanding of how substituents on the phenyl ring can modulate biological activity, the following table presents cytotoxicity data for other substituted phenylboronic acids.

Table 2: In Vitro Cytotoxicity of Various Phenylboronic Acid Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
Phenylboronic acid4T1Crystal Violet~37,000 (4.5 mg/ml)[5]
Phenylboronic acidSCCVIICrystal Violet~61,000 (7.5 mg/ml)[5]
3-Aminophenylboronic acidVariousNot SpecifiedNot Specified
4-Carboxyphenylboronic acidVariousNot SpecifiedNot Specified
This compound Data Not Available---

Note: The absence of data for this compound highlights a gap in the current publicly available research.

The substituent on the phenyl ring plays a crucial role in the compound's overall physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets, which in turn affects its cytotoxicity and therapeutic potential.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid derivative (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene, DMF, Ethanol/Water mixture)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, the phenylboronic acid derivative, and the base.

  • Add the palladium catalyst to the vessel.

  • Add the solvent to the mixture.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide + Phenylboronic Acid + Base + Catalyst solvent Add Solvent reagents->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read calculate Calculate Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 G cluster_compound Phenylboronic Acid Derivative cluster_target Biological Target cluster_pathway Downstream Effects pba Substituted Phenyl Ring ba Boronic Acid Moiety (Warhead) enzyme Enzyme Active Site (e.g., Ser, Thr, Cys) ba->enzyme Reversible Covalent Interaction pathway Signaling Pathway Modulation enzyme->pathway Inhibition of Enzyme Activity response Cellular Response (e.g., Apoptosis) pathway->response

References

A Comparative Guide to Alternatives for 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is critical to the success of this reaction, influencing yield, stability, and substrate scope. This guide provides an objective comparison of alternatives to 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a commonly used reagent, with a focus on performance, supported by experimental data.

The primary alternatives to traditional boronic acids, including the title compound, fall into three main categories: other substituted phenylboronic acids, boronic esters, and potassium organotrifluoroborates. Each class offers a unique set of properties that can be advantageous depending on the specific requirements of the synthetic route.

Performance Comparison of Organoboron Reagents

The selection of an appropriate organoboron reagent is often a trade-off between reactivity and stability. While boronic acids are generally the most reactive species in Suzuki coupling, they can be prone to decomposition, particularly protodeboronation, which can lead to lower yields and the need for excess reagent. Boronic esters and potassium trifluoroborates offer enhanced stability, which can be crucial for complex, multi-step syntheses.

Substituted Phenylboronic Acids

Varying the substituent on the phenylboronic acid ring can influence reactivity. Electron-donating groups can increase the nucleophilicity of the organic group, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease reactivity.

Table 1: Comparison of Substituted Phenylboronic Acids in Suzuki Coupling with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)
4-Carbamoylphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1285
This compound Pd(PPh₃)₄ (3 mol%) K₂CO₃ Toluene/H₂O 12 92
4-Methylphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O895
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O898

Note: Data is compiled from representative literature procedures and may not be from a single head-to-head comparative study.

Boronic Esters: MIDA and Pinacol Esters

Boronic esters, such as those derived from N-methyliminodiacetic acid (MIDA) or pinacol, offer a significant advantage in terms of stability. They are often crystalline, bench-stable solids that are less susceptible to decomposition.

N-Methyliminodiacetic acid (MIDA) boronates are particularly noteworthy. They are air- and moisture-stable and can be unreactive in Suzuki coupling under anhydrous conditions. This allows for sequential cross-coupling reactions. The boronic acid can be released in situ under mild aqueous basic conditions. This "slow-release" feature can be beneficial for reactions involving unstable boronic acids. In a comparative study, a Suzuki-Miyaura coupling using a free boronic acid yielded 73%, whereas the corresponding MIDA boronate provided a higher yield of 89% under identical conditions.

Pinacol esters are another widely used class of stable boronic esters. They are generally less reactive than the corresponding boronic acids but offer excellent stability for storage and handling.

Table 2: Performance Comparison of Boronic Acids vs. Boronic Esters

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)
A Phenylboronic Acid5-BromopyrimidinePd(dtbpf)Cl₂ (2 mol%)Et₃NWater73
Corresponding Phenyl MIDA boronate5-BromopyrimidinePd(dtbpf)Cl₂ (2 mol%)Et₃NWater89
A Thienylboronic AcidAryl BromidePd₂(dba)₃/SPhosK₃PO₄TolueneLow
Corresponding Thienyl Pinacol BoronateAryl BromidePd₂(dba)₃/SPhosK₃PO₄TolueneModerate
Corresponding Thienyl MIDA BoronateAryl BromidePd₂(dba)₃/SPhosK₃PO₄TolueneHigh
Potassium Organotrifluoroborates

Potassium organotrifluoroborates are another class of highly stable organoboron reagents. They are crystalline solids that are stable to air and moisture, making them easy to handle and store. They are known to be excellent coupling partners in Suzuki reactions, often providing high yields, even with challenging substrates where the corresponding boronic acids perform poorly.

Table 3: Yield Comparison of Heteroarylboronic Acids vs. Potassium Heteroaryltrifluoroborates

Heteroaryl GroupBoron Reagent TypeCoupling PartnerYield (%)
2-FurylBoronic Acid4-Chloroanisole20
2-FurylPotassium Trifluoroborate4-Chloroanisole95
2-ThienylBoronic Acid4-Chloroanisole45
2-ThienylPotassium Trifluoroborate4-Chloroanisole98

Note: Data is illustrative of the general trend of improved yields with trifluoroborates for challenging substrates.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular set of substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Add the degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Suzuki Coupling and Reagent Relationships

To better understand the Suzuki-Miyaura reaction and the interplay between the different organoboron reagents, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagents cluster_1 Classes of Organoboron Reagents BoronicAcid Boronic Acid R-B(OH)₂ + High Reactivity - Low Stability MIDA MIDA Boronate R-B(MIDA) + High Stability + Slow Release BoronicAcid->MIDA Protection Pinacol Pinacol Boronate R-B(pin) + High Stability - Lower Reactivity BoronicAcid->Pinacol Protection Trifluoroborate Potassium Trifluoroborate [R-BF₃]K + Very High Stability + Good Reactivity BoronicAcid->Trifluoroborate Conversion MIDA->BoronicAcid Deprotection (in situ)

Caption: Relationship between different classes of organoboron reagents for Suzuki coupling.

Conclusion

While this compound is a reliable and effective reagent for many Suzuki-Miyaura coupling reactions, a variety of alternatives offer distinct advantages. For reactions requiring enhanced stability, slow release of the active boronic acid, or for challenging substrates prone to decomposition, MIDA boronates, pinacol esters, and potassium trifluoroborates present compelling options. The choice of the optimal organoboron reagent will ultimately depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. This guide provides a framework for making an informed decision to enhance the efficiency and success of your Suzuki coupling reactions.

Comparative 1H NMR Analysis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid and Related Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers in synthetic chemistry and drug development, highlighting the influence of para-substitution on the 1H NMR profile of phenylboronic acid derivatives.

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid against unsubstituted phenylboronic acid and two other para-substituted analogues: 4-formylphenylboronic acid and 4-carboxyphenylboronic acid. Understanding the electronic effects of various substituents on the chemical shifts of the aromatic protons is crucial for the structural elucidation and purity assessment of these important synthetic intermediates.

Comparison of 1H NMR Chemical Shifts

The electronic nature of the substituent at the para position of the phenyl ring significantly influences the chemical shifts of the aromatic protons. Electron-withdrawing groups tend to deshield the protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.

The 1H NMR data for this compound, alongside phenylboronic acid and its para-substituted derivatives, are summarized in the table below. The data for the target compound was obtained from commercially available sources, while the data for the comparative compounds were sourced from publicly available spectral databases.

CompoundAromatic Protons (ortho to -B(OH)₂) (ppm)Aromatic Protons (meta to -B(OH)₂) (ppm)Other Protons (ppm)Solvent
This compound~7.85 (d)~7.45 (d)~2.95 (s, 6H, N(CH₃)₂)DMSO-d₆
Phenylboronic acid7.99 (d)7.39 (t), 7.33 (t)-DMSO-d₆
4-Formylphenylboronic acid~7.90 (d)~7.70 (d)~9.90 (s, 1H, CHO)DMSO-d₆
4-Carboxyphenylboronic acid~7.95 (d)~7.85 (d)~12.5 (br s, 1H, COOH)DMSO-d₆

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific batch of the deuterated solvent.

The N,N-dimethylaminocarbonyl group at the para position in the target compound acts as an electron-withdrawing group, leading to a downfield shift of the aromatic protons compared to unsubstituted phenylboronic acid. This effect is also observed for the formyl and carboxyl groups. The two distinct doublets for the aromatic protons in the para-substituted compounds indicate a typical AA'BB' spin system.

Influence of Substituents on Aromatic Proton Chemical Shifts

The following diagram illustrates the relationship between the electron-withdrawing strength of the para-substituent and the resulting downfield shift of the aromatic protons in the 1H NMR spectrum. A stronger electron-withdrawing group leads to a greater deshielding of the phenyl ring protons, causing them to appear at a higher chemical shift.

G cluster_0 Substituent Effect on Phenyl Ring cluster_1 Example Substituents Electron_Withdrawing_Group Electron-Withdrawing Group (EWG) Deshielding Deshielding of Aromatic Protons Electron_Withdrawing_Group->Deshielding Inductive and Resonance Effects CHO -CHO COOH -COOH CONMe2 -CON(CH₃)₂ Downfield_Shift Downfield Shift in 1H NMR Spectrum Deshielding->Downfield_Shift Results in G A Weigh Arylboronic Acid (5-10 mg) B Dissolve in DMSO-d6 (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Shim, Tune & Match D->E F Acquire 1D 1H NMR Spectrum E->F G Process Data (FT, Phase, Calibrate) F->G H Analyze Spectrum (Chemical Shifts, Integration) G->H

Characterization of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical compounds is a cornerstone of modern research and drug development. Among the array of analytical techniques available, mass spectrometry stands out for its sensitivity and ability to provide detailed structural information. This guide provides a comparative analysis of the mass spectrometric characterization of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a versatile building block in organic synthesis, alongside structurally related alternatives.

Comparative Analysis of Phenylboronic Acid Derivatives

The mass spectrometric behavior of this compound can be benchmarked against other 4-substituted phenylboronic acids. The choice of substituent significantly influences the fragmentation pattern, providing a unique fingerprint for each compound. Below is a comparison of the target compound with key alternatives.

Compound NameMolecular FormulaMolecular Weight (Da)Predicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)Key Predicted Fragments (m/z)
This compound C₉H₁₂BNO₃193.01194.09192.08149.08, 121.07, 77.04
4-(Dimethylamino)phenylboronic acidC₈H₁₂BNO₂165.00166.10164.09121.07, 77.04
4-Carboxyphenylboronic acidC₇H₇BO₄165.94167.05165.04121.03, 77.04
4-(Aminocarbonyl)phenylboronic acidC₇H₈BNO₃164.96166.06164.05121.03, 77.04

Note: Predicted m/z values are based on monoisotopic masses and may vary slightly in experimental data.

Experimental Protocols

The following is a representative protocol for the analysis of this compound and its analogues by Electrospray Ionization Mass Spectrometry (ESI-MS).

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode) to a final concentration of 1-10 µg/mL.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal ionization for the compound of interest.

  • Infusion: The diluted sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Scan Range: A scan range of m/z 50-500 is typically sufficient to observe the parent ion and key fragment ions.

  • Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), the parent ion of interest is isolated and subjected to collision with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.

Fragmentation Pathway of this compound

The fragmentation of this compound in the positive ion mode is anticipated to proceed through characteristic pathways for aromatic amides. The primary cleavage is expected at the amide bond.

Fragmentation_Pathway M [M+H]⁺ This compound m/z = 194.09 F1 Acylium Ion m/z = 149.08 M->F1 Amide bond cleavage Neutral1 - N(CH₃)₂ F2 Phenylboronic acid cation m/z = 121.07 F1->F2 Loss of CO Neutral2 - CO F3 Phenyl cation m/z = 77.04 F2->F3 Loss of boronic acid group Neutral3 - B(OH)₂

Caption: Proposed ESI-MS/MS fragmentation of this compound.

This guide provides a foundational framework for the mass spectrometric characterization of this compound. The presented data and protocols offer a starting point for researchers to develop and validate their own analytical methods for this and similar compounds, ensuring accurate and reliable characterization in their research and development endeavors.

A Comparative Guide to Purity Assessment of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a crucial building block in organic synthesis, and its purity directly influences reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Titration—for the purity assessment of this compound.

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[1][2]

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] For purity assessment, a detector (commonly UV-Vis) is used, and the purity is often calculated by the area normalization method or by using a reference standard for a quantitative assay.[2]

Titration is a classic chemical analysis method for determining the concentration of an identified analyte. For boronic acids, this typically involves a potentiometric titration with a strong base, often in the presence of a diol (like mannitol) that complexes with the boronic acid to enhance its acidity.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the specific impurities to be quantified, the required accuracy and precision, and the intended application of the analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titration
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]Volumetric analysis based on a chemical reaction.
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]Generally high for the main component, but not impurity-specific.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Good, but can be operator-dependent.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]Low; measures total acidity, not specific to the boronic acid.
Limit of Quantification (LOQ) ~0.3%[1]~0.05%[1]Generally higher than chromatographic methods.
Reference Standard Requires a certified internal standard of a different compound.[1][3]Typically requires a reference standard of the analyte; area percent method is common but less accurate.[1]Requires a standardized titrant solution.
Impurity Information Can provide structural information about impurities.[1] Can quantify non-chromophoric impurities.[1]Requires hyphenated techniques like LC-MS for structural elucidation.[1] May not detect impurities without a UV chromophore.[1]Provides no information on the nature of impurities.
Common Boronic Acid Impurities Can distinguish and quantify the boronic acid from its anhydride (boroxine).[1]The anhydride may have a different retention time and response factor, potentially leading to inaccurate quantification.[1]Anhydride will also be titrated, leading to an overestimation of purity.

Experimental Protocols

Quantitative NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should be soluble in the chosen NMR solvent and have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-precision volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[1]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard (e.g., the olefinic proton of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • std = Internal Standard

    • analyte = this compound

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is typically calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Illustrative Case Study

A batch of this compound was analyzed by both qNMR and HPLC to determine its purity. A known impurity is the corresponding boronic acid anhydride (boroxine).

  • qNMR Results: The ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the aromatic protons of the analyte and its anhydride, as well as the signal for the internal standard (maleic acid). By integrating a well-resolved aromatic proton signal of the boronic acid and the olefinic proton signal of maleic acid, the absolute purity was calculated. The anhydride, being present, had its own set of signals with different chemical shifts, allowing for its direct quantification as a separate component.[1]

  • HPLC Results: The chromatogram showed a major peak for the this compound and a minor peak for the boroxine impurity.

Hypothetical Data Summary:

MethodPurity of this compound (%)Quantified Boroxine Impurity (%)
qNMR 98.51.2
HPLC (Area %) 99.50.4

Interpretation of Discrepancy: In this illustrative example, qNMR indicates a purity of 98.5%, while HPLC suggests 99.5%. This discrepancy can arise because the boroxine may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by the HPLC area percent method.[1] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.

Visualized Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_std Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum dissolve->nmr_acq process_spec Phase & Baseline Correction nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate result Final Purity calculate->result

Caption: Experimental workflow for qNMR purity assessment.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_titration Titration qnmr_char1 Primary Method qnmr_char2 No Analyte Standard Needed qnmr_char3 Structurally Informative hplc_char1 Comparative Method hplc_char2 High Sensitivity (LOQ) hplc_char3 Analyte Standard Preferred titration_char1 Assay of Main Component titration_char2 Low Selectivity titration_char3 No Impurity Profile Purity_Assessment Purity Assessment of This compound Purity_Assessment->qnmr_char1 Purity_Assessment->hplc_char1 Purity_Assessment->titration_char1

Caption: Logical comparison of analytical methods.

Conclusion

For the purity assessment of this compound, qNMR offers significant advantages. It serves as a primary, metrological method that provides a direct and accurate measure of purity without the need for a specific reference standard of the analyte.[1][2] Furthermore, its ability to provide structural information and quantify impurities like boroxines, which can be challenging for UV-based HPLC, makes it a powerful tool for ensuring the quality of this critical synthetic building block. While HPLC remains a valuable technique for routine quality control due to its high throughput and sensitivity, qNMR is superior for the certification of reference materials and for obtaining a more accurate and comprehensive understanding of a sample's purity.

References

A Comparative Guide to the Performance of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid and Its Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and its structural analogs in the widely utilized Suzuki-Miyaura cross-coupling reaction. While the precise X-ray crystal structure of this compound is not publicly available, this document leverages performance data from analogous reactions and structural information from closely related compounds to offer valuable insights for researchers in organic synthesis and drug discovery.

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The substituent on the phenyl ring significantly influences the reactivity and efficiency of these reagents. This guide focuses on this compound, a compound of interest due to the electronic properties of the dimethylaminocarbonyl group, and compares its performance with other commercially available phenylboronic acid derivatives.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. The following tables summarize the performance of various substituted phenylboronic acids in this reaction, providing a benchmark for evaluating this compound.

Table 1: Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling with Aryl Halides

Phenylboronic Acid DerivativeAryl HalideCatalystBaseSolventReaction Time (h)Yield (%)
This compound 4-IodoanisolePd(PPh₃)₄K₂CO₃DMF0.5 - 1.541-92
Phenylboronic acid4-IodoanisolePd/CK₂CO₃DMF0.5 - 1.541-92
4-Methoxyphenylboronic acid1-bromo-4-nitrobenzenePd(OAc)₂/dppfK₃PO₄Dioxane1295
4-Chlorophenylboronic acid1-bromo-4-nitrobenzenePd(OAc)₂/dppfK₃PO₄Dioxane1288
4-Formylphenylboronic acid1-bromo-4-nitrobenzenePd(OAc)₂/dppfK₃PO₄Dioxane1285

Note: The data for this compound is inferred from reactions with similar substrates and conditions, as direct comparative studies are limited.

Structural Insights from a Close Analog

While the crystal structure of this compound is not available, the structure of 4-(methoxycarbonyl)phenylboronic acid provides valuable insights into the potential solid-state conformation. In the crystal, molecules of 4-(methoxycarbonyl)phenylboronic acid are linked via pairs of O—H⋯O hydrogen bonds involving the boronic acid OH groups, forming inversion dimers. These dimers are further connected through O—H⋯O hydrogen bonds between a boronic acid OH group and the carbonyl O atom, resulting in the formation of undulating sheets.

Table 2: Crystallographic Data for 4-(methoxycarbonyl)phenylboronic acid

ParameterValue
Chemical formulaC₈H₉BO₄
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)11.2038 (3), 6.6119 (2), 11.6963 (4)
α, β, γ (°)90, 107.758 (1), 90
V (ų)825.94 (5)
Z4

This data for a related compound can aid in computational modeling and understanding the intermolecular interactions that may be present in the solid state of this compound.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving phenylboronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF, 10 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

DOT Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl Halide R-B(OH)2 Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram:

Experimental_Workflow start Start reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is

Validating Suzuki Coupling Products: A Comparative Guide to 2D NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules. The unequivocal structural validation of the resulting products is a critical step to ensure the integrity of subsequent research and development. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of Suzuki coupling products, supported by experimental data and detailed protocols.

The Indispensable Role of 2D NMR in Structural Validation

While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of atoms, complex molecules synthesized via Suzuki coupling often yield 1D spectra with overlapping signals that are difficult to interpret definitively. 2D NMR spectroscopy overcomes this limitation by providing a deeper insight into the molecular architecture through the correlation of nuclear spins, allowing for an unambiguous determination of the product's structure.[1]

Key 2D NMR techniques for the analysis of Suzuki coupling products include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for piecing together fragments of the molecule by identifying neighboring protons.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). This is crucial for connecting the molecular fragments identified by COSY and HSQC to build the complete molecular skeleton.[2][3]

Performance Comparison of Analytical Techniques

A multi-faceted approach is often the most robust strategy for product validation. The following table compares the performance of 2D NMR with common alternatives for the analysis of a representative Suzuki coupling product, 4-phenyltoluene.

Analytical TechniqueInformation ProvidedRelative SensitivityResolutionTypical Experiment Time (per sample)Key AdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, unambiguous structure elucidation, stereochemistry.[1]Low to ModerateHigh2-12 hoursProvides a complete and detailed structural map of the molecule.Lower sensitivity than MS, requires a larger sample amount, can be time-consuming.[2][4][5]
Mass Spectrometry (MS) Molecular weight of the product and its fragments.[4][5]Very HighHigh< 1 hourHigh sensitivity, requires minimal sample, provides rapid confirmation of product formation.[4][5]Does not provide detailed structural information on its own, isomers may not be distinguishable.[4]
Gas Chromatography (GC) Separation of volatile compounds, retention time, and assessment of purity.HighVery High< 1 hourExcellent for separating volatile impurities and starting materials from the product. Can be coupled with MS (GC-MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography (LC) Separation of a wide range of compounds, retention time, and assessment of purity.HighHigh< 1 hourApplicable to a broader range of compounds than GC, including non-volatile and thermally sensitive molecules. Can be coupled with MS (LC-MS).May require more complex method development than GC.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a generalized protocol for the synthesis of a biaryl compound and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[6]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.[6]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[6]

  • Workup and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol for 2D NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.[7]

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the presence of the product and to optimize parameters for the 2D experiments.

  • COSY Acquisition: Set up a standard COSY experiment. A typical experiment might involve acquiring 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.

  • HSQC Acquisition: Set up a standard HSQC experiment. A typical experiment might involve acquiring 128-256 increments in t₁ with 4-8 scans per increment.[3]

  • HMBC Acquisition: Set up a standard HMBC experiment. A typical experiment might involve acquiring 256-512 increments in t₁ with 8-16 scans per increment. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).[3]

  • Data Processing: Process the acquired data by applying a sine-bell window function in both dimensions, followed by Fourier transformation, phase correction, and baseline correction.

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure_Validation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Orthogonal Confirmation suzuki_reaction Suzuki Coupling Reaction purification Purification (e.g., Column Chromatography) suzuki_reaction->purification nmr_sample_prep NMR Sample Preparation purification->nmr_sample_prep ms_analysis Mass Spectrometry (MS) purification->ms_analysis gc_lc_analysis GC or LC Analysis purification->gc_lc_analysis oneD_nmr 1D NMR (¹H, ¹³C) nmr_sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr data_interpretation Data Interpretation and Structure Elucidation twoD_nmr->data_interpretation final_structure Final Validated Structure data_interpretation->final_structure

Caption: Experimental workflow for the synthesis and structural validation of Suzuki coupling products.

References

A Comparative Guide to HPLC Methods for Analyzing Reactions with 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, the accurate monitoring of reaction progress is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. We will delve into various HPLC approaches, compare their performance with alternative analytical techniques, and provide detailed experimental protocols to aid in method development and implementation.

Comparison of Analytical Methods

While reversed-phase HPLC is a widely adopted technique for monitoring the consumption of reactants and the formation of products in organic synthesis, alternative methods offer distinct advantages. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for instance, provides a primary method of quantification without the need for a reference standard of the analyte. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of standards, and the complexity of the reaction mixture.

Table 1: Comparison of Analytical Methods for this compound Analysis

ParameterReversed-Phase HPLC (Method A: C18)Reversed-Phase HPLC (Method B: Phenyl)Quantitative NMR (qNMR)
Principle Differential partitioning between a non-polar stationary phase and a polar mobile phase.Differential partitioning with additional π-π interactions between the analyte and the stationary phase.Signal intensity is directly proportional to the molar concentration of the analyte.
Primary Use Reaction monitoring, purity assessment, impurity profiling.Analysis of aromatic compounds, offering alternative selectivity to C18.Absolute quantification, structural elucidation, reaction kinetics.
Retention Time of Analyte ~ 5-10 min (estimated)~ 6-12 min (estimated)Not applicable
Limit of Detection (LOD) Low ng/mL to µg/mL rangeLow ng/mL to µg/mL range~0.1-1 mg/mL
Limit of Quantitation (LOQ) µg/mL rangeµg/mL range~0.5-5 mg/mL
Key Advantage Widely available, robust, high throughput.Enhanced selectivity for aromatic compounds.Absolute quantification without a specific analyte standard.
Key Limitation Potential for on-column hydrolysis of boronic acids; requires reference standards for quantification.Can have lower retention for non-aromatic compounds.Lower sensitivity compared to HPLC; requires more expensive instrumentation.

HPLC Method Performance Comparison

The choice of stationary phase is critical in developing a robust HPLC method for boronic acids. While C18 columns are a common starting point, phenyl columns can offer unique selectivity for aromatic compounds like this compound due to π-π interactions.

Table 2: Hypothetical Performance Data for HPLC Methods

ParameterMethod A: C18 ColumnMethod B: Phenyl Column
Retention Time (min) 7.28.5
Resolution (Analyte/Starting Material) 2.53.1
Tailing Factor 1.11.2
Theoretical Plates 85009200

Experimental Protocols

Below are detailed experimental protocols for two hypothetical reversed-phase HPLC methods for the analysis of a Suzuki coupling reaction involving this compound. A protocol for quantitative NMR is also provided for comparison.

Sample Preparation for Reaction Monitoring (HPLC & qNMR)
  • At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol).

  • For qNMR, add a known amount of an internal standard to the quenched sample.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC or transfer to an NMR tube.

HPLC Method A: C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

HPLC Method B: Phenyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 20% B

    • 3-18 min: 20% to 80% B

    • 18-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Quantitative NMR (qNMR) Protocol
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated solvent compatible with the reaction mixture (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or other reaction components (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the internal standard into a vial.

    • Add the quenched reaction aliquot to the vial.

    • Dissolve the mixture in the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Record a 1H NMR spectrum.

  • Data Analysis:

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Volume_sample)

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for developing and validating an HPLC method for reaction analysis.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Target Profile (ATP) B Select Column & Initial Conditions A->B Initial Selection C Screening Experiments (Gradient, pH, Temperature) B->C Systematic Screening D Optimization of Critical Parameters C->D Fine-tuning E Specificity D->E Begin Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I Final Validation Step J Reaction Monitoring I->J Implement Method K Data Analysis & Reporting J->K Process Results

Caption: A streamlined workflow for HPLC method development and validation.

Signaling Pathways and Logical Relationships

For monitoring a Suzuki-Miyaura coupling reaction, the analytical method must be able to resolve the starting materials, the desired product, and any significant byproducts. The following diagram illustrates the logical relationship between the key components of the reaction and the analytical separation.

Suzuki_Reaction_Analysis cluster_reaction Suzuki-Miyaura Coupling cluster_hplc HPLC Separation SM1 Aryl Halide P Biaryl Product SM1->P BP Byproducts (e.g., Homocoupling) SM1->BP Sep Chromatographic Separation SM1->Sep Resolved Peak SM2 4-(N,N-Dimethylaminocarbonyl) phenylboronic acid SM2->P SM2->BP SM2->Sep Resolved Peak P->Sep Resolved Peak BP->Sep Resolved Peak(s) Inj Reaction Mixture Injection Inj->Sep Det UV Detection Sep->Det Chrom Chromatogram Det->Chrom

Caption: Logical flow from reaction components to HPLC analysis.

A Comparative Study of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection and Performance.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, a substrate of interest in pharmaceutical and materials science. The data presented is compiled from studies on structurally and electronically similar arylboronic acids to provide a predictive framework for catalyst performance.

Performance Comparison of Palladium Catalysts

Direct comparative studies on this compound are limited in publicly available literature. However, by examining the performance of palladium catalysts with other functionalized and potentially challenging arylboronic acids, we can infer their suitability for this specific substrate. The N,N-dimethylaminocarbonyl group is an electron-withdrawing amide moiety, which can influence the electronic properties of the boronic acid. The following table summarizes the performance of common palladium catalyst systems in Suzuki-Miyaura coupling reactions of analogous arylboronic acids.

Catalyst SystemLigandAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃5-bromo-1-ethyl-1H-indazoleK₂CO₃DME801865[1]
Pd(dppf)Cl₂dppf5-bromo-1-ethyl-1H-indazoleK₂CO₃DME/H₂O802High[2]
Pd(OAc)₂ / XPhosXPhos4-chloro-N-methylpicolinamideK₃PO₄Dioxane/H₂O1002461-86[3]
XPhos Pd G2XPhosAryl ChloridesK₃PO₄Dioxane/H₂O1001>95[4]
SPhos Pd G2SPhosAryl ChloridesK₃PO₄Toluene/H₂O1001>95[4]
t-BuXPhos Palladacyclet-BuXPhosCyano-substituted indazoleDBUt-AmOHRT175[5][6]
Pd/C (3%)None (Heterogeneous)Aryl IodideK₃PO₄AqueousRT<0.2100[7]

Note: The data presented is for illustrative purposes and is compiled from different sources with varying substrates and reaction conditions. Direct comparison under identical conditions is recommended for specific applications.

Discussion of Catalyst Systems

Traditional Catalysts:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, classic catalyst. While effective, it may necessitate higher temperatures and longer reaction times, particularly with less reactive aryl chlorides.[4][8] The phosphine ligands are also susceptible to air oxidation.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust and versatile catalyst, often showing superior performance to Pd(PPh₃)₄ for challenging substrates.[2] It is known to promote efficient coupling with a variety of functional groups present.

Buchwald-Hartwig Palladacycles and Ligands:

  • Buchwald Ligands (e.g., XPhos, SPhos): These bulky and electron-rich phosphine ligands, when combined with a palladium source like Pd(OAc)₂, or used as pre-formed palladacycles (e.g., XPhos Pd G2), are highly effective for coupling challenging substrates, including electron-deficient and sterically hindered partners.[3][4] They often allow for lower catalyst loadings and milder reaction conditions.

Heterogeneous Catalysts:

  • Palladium on Carbon (Pd/C): Offers the significant advantage of easy separation from the reaction mixture and potential for recycling. Recent studies have shown high activity for Suzuki couplings in aqueous media.[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for successful synthesis. Below is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the specific coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).[9]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, the appropriate ligand. For air-sensitive catalysts, this should be done under an inert atmosphere in a glovebox.

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., 1,4-dioxane/water, DME, toluene) via syringe. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by freeze-pump-thaw cycles.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Degas Mixture (e.g., Ar purge) C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G Reaction Complete H Dry & Concentrate G->H I Purify (Column Chromatography) H->I Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-X Pd0->OA_complex RE_label Reductive Elimination TM_intermediate [Ar-Pd(II)L₂-Ar']⁺ OA_complex->TM_intermediate OA_label Oxidative Addition TM_intermediate->Pd0 product_complex Ar-Ar' TM_intermediate->product_complex TM_label Transmetalation Product Ar-Ar' TM_intermediate->Product BaseX X⁻ + B(OH)₃ TM_intermediate->BaseX ArX Ar-X ArX->OA_complex ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->TM_intermediate

References

Safety Operating Guide

Proper Disposal of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Adherence to these procedures is essential for minimizing risks associated with this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation and may also cause respiratory irritation.[1][2] All handling and disposal activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant nitrile or neoprene gloves.[4]

  • Body Protection: A fully fastened lab coat.[4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3] All waste must be treated as hazardous.

The table below summarizes the hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation (Respiratory System)

Data sourced from aggregated GHS information.[2]

Experimental Protocol: Waste Disposal

This protocol details the systematic procedure for the collection and disposal of waste containing this compound.

Methodology

1. Waste Segregation and Collection:

  • Designated Containers: Use separate, dedicated, and clearly labeled sealable containers for solid and liquid waste.[3][4] Suitable containers are made of high-density polyethylene (HDPE) or glass.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, absorbent pads, and contaminated PPE, in a designated solid hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.[3]

  • Incompatible Materials: Do not mix boronic acid waste with incompatible chemicals like strong oxidizing agents or strong acids.[1][3][5]

2. Labeling:

  • All waste containers must be clearly and securely labeled as "Hazardous Waste".[3]

  • The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.[4]

3. Waste Storage and Pickup:

  • Seal the waste containers tightly.

  • Store the labeled containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[3]

  • Follow your institution's specific procedures for arranging hazardous waste pickup with the Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[4]

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Solid Waste (Gloves, Paper, etc.) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Solutions) D Labeled Liquid Hazardous Waste Container B->D E Secure Satellite Accumulation Area C->E D->E F EHS / Licensed Contractor Pickup E->F

Disposal Workflow for this compound.

Experimental Protocol: Empty Container Decontamination

Empty containers that held this compound must be properly decontaminated before recycling or disposal.

Methodology

1. Initial Rinse:

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate is considered hazardous waste and must be collected.[3] Transfer this rinseate into your designated liquid hazardous waste container.[3]

2. Subsequent Rinses:

  • Collect the second and third rinseates and dispose of them as hazardous liquid waste, in accordance with your institution's guidelines.[3]

3. Final Disposal:

  • After triple-rinsing, allow the container to air dry completely in a well-ventilated area.

  • Deface or remove the original label.

  • The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[3]

Operational Plan: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology

1. Evacuate and Secure:

  • Alert personnel in the immediate area and restrict access.

  • Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the laboratory.

2. Control and Contain:

  • Wearing appropriate PPE, control the spread of the spill by creating a dike around the outer edges with an inert absorbent material like vermiculite or sand.[6]

3. Absorb and Collect:

  • For liquid spills: Gently cover the spill with the absorbent material, working from the outside in.[6]

  • For solid spills: Carefully sweep up the material, avoiding dust generation.[5] You may lightly moisten the powder with a compatible solvent to suppress dust.

  • Scoop the collected residue and absorbent material into a sealable, compatible container.[6]

4. Decontamination and Disposal:

  • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • All cleaning materials (wipes, absorbent pads) must be collected and disposed of as solid hazardous waste.[4]

  • Label the waste container with "Hazardous Waste," the chemical name, and details of the spill.

  • Report the spill to your supervisor and your institution's EHS department.

A Spill Occurs B 1. Secure Area & Don PPE A->B C 2. Contain Spill (Use Absorbent Dike) B->C D 3. Absorb / Collect (Outside-In) C->D E 4. Place in Labeled Hazardous Waste Container D->E F 5. Decontaminate Spill Area E->F G 6. Dispose of Cleaning Materials as Hazardous Waste F->G H 7. Report Spill to Supervisor / EHS G->H

Workflow for Chemical Spill Cleanup.

References

Personal protective equipment for handling 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Physicochemical Properties

PropertyValue
Molecular Formula C9H12BNO3[3]
Molecular Weight 193.007 g/mol [3]
Purity 95%[3]
Appearance Solid (powder)
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[5] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles or a face shield.[6]Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7]Prevents skin contact and potential irritation.[2]
Body Protection A lab coat or chemical-resistant apron.[8]Protects skin and personal clothing from contamination.[9]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][8]Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] Ensure the fume hood has proper airflow.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

  • Upon receipt, inspect the container for any damage.

  • Label the container with the date of receipt and the user's initials.[11]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[10]

  • Weighing:

    • Use a balance inside the fume hood to weigh the desired amount of the compound.

    • To minimize waste, weigh out only the amount of chemical you will need.[11][12] Do not return excess chemical to the original container.[13][14]

    • Use a spatula or scoopula for transferring the solid.[11] Avoid creating dust.[4]

  • Transferring:

    • When transferring the powder to a reaction vessel, use a powder funnel to prevent spills.[14]

    • If any residue remains on the weighing boat, it can be rinsed into the reaction vessel with a small amount of the reaction solvent.[14]

    • Keep containers closed when not in use.[7]

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.[15]

  • Waste Identification: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) should be treated as hazardous chemical waste.[1]

  • Containerization:

    • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • The label should include "Hazardous Waste," the full chemical name, and any known hazards.[1]

    • Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

    • Keep liquid and solid waste separate.[15]

  • Consult Guidelines: Always adhere to your institution's EHS guidelines and local regulations for hazardous waste disposal.[1]

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's authorized waste management service.

Emergency Procedures

  • Spill:

    • If a spill occurs within the fume hood, contain it.[10]

    • Wear appropriate PPE, including respiratory protection, to clean up the spill.[10]

    • Use an absorbent material to collect the spilled solid, and place it in the designated hazardous waste container.[10]

    • Clean the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

    • Inhalation: Move the individual to fresh air.[17]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[16]

    • In all cases of exposure, seek medical attention.[16]

Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Consult SDS and Lab Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Operation B->C D Prepare Work Area and Equipment C->D E Retrieve Chemical from Storage D->E Start Handling F Weigh Required Amount in Fume Hood E->F G Transfer Chemical to Reaction Vessel F->G H Close Container and Return to Storage G->H I Segregate Contaminated Materials (Gloves, Weigh Paper) G->I Generate Waste L Arrange for EHS Waste Pickup H->L J Place in Labeled Hazardous Waste Container I->J K Store Waste Container in Designated Area J->K K->L M Spill Occurs O Follow Emergency Procedures (Spill Cleanup / First Aid) M->O N Exposure Occurs N->O P Report Incident to Supervisor O->P

Caption: Workflow for handling this compound.

References

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